Sodium chenodeoxycholate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-BSWAIDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020260 | |
| Record name | Chenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chenodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0899 mg/mL | |
| Record name | Chenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chenodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-25-9 | |
| Record name | Chenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chenodiol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chenodeoxycholic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHENODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chenodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171, 165 - 167 °C | |
| Record name | Chenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chenodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium Chenodeoxycholate for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of sodium chenodeoxycholate, a bile salt crucial for various research applications. The information is presented to facilitate its use in experimental design and execution, with a focus on quantitative data, detailed experimental protocols, and the visualization of its biological signaling pathways.
Core Physicochemical Properties
This compound is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. Its amphiphilic nature, arising from a rigid steroidal backbone and a flexible side chain terminating in a carboxylate group, dictates its physiological function and utility in research.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₉NaO₄ | [1][2] |
| Molecular Weight | 414.55 g/mol | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [1][2] |
| Melting Point | 298 °C (decomposes) | [1] |
| pKa (of Chenodeoxycholic Acid) | ~5.0 | [2] |
Table 2: Solubility of this compound and its Parent Acid
| Solvent | Solute | Solubility | Reference |
| Water | This compound | Soluble | [3] |
| Ethanol | This compound | Soluble | [3] |
| DMF | Chenodeoxycholic Acid | 30 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | Chenodeoxycholic Acid | 0.5 mg/mL | [3] |
| DMSO | Chenodeoxycholic Acid | 20 mg/mL | [3] |
| Ethanol | Chenodeoxycholic Acid | 20 mg/mL | [3] |
Table 3: Micellar Properties of this compound
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 6 mM | 25 °C, unbuffered solution | [4] |
Signaling Pathway Involvement
This compound, through its parent compound chenodeoxycholic acid (CDCA), is a key signaling molecule that activates nuclear and membrane-bound receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
CDCA is a potent natural agonist for FXR, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by CDCA plays a central role in the feedback regulation of bile acid synthesis and transport.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
CDCA also activates TGR5, a G-protein-coupled receptor expressed in various tissues, including the liver, intestine, and immune cells. TGR5 activation is involved in regulating energy homeostasis, inflammation, and glucose metabolism.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy
This protocol outlines a common and sensitive method for determining the CMC of this compound by monitoring the fluorescence of pyrene.
Principle: Pyrene exhibits a fluorescence spectrum with several vibronic bands. The ratio of the intensity of the first peak (I₁) to the third peak (I₃) is sensitive to the polarity of the microenvironment. In aqueous solution, this ratio is high. When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.
Materials:
-
This compound
-
Pyrene
-
High-purity water (e.g., Milli-Q)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve a small, accurately weighed amount of pyrene in ethanol to prepare a concentrated stock solution (e.g., 1 mM).
-
Prepare a stock solution of this compound: Accurately weigh this compound and dissolve it in high-purity water to prepare a stock solution at a concentration well above the expected CMC (e.g., 50 mM).
-
Prepare a series of dilutions: Create a series of aqueous solutions of this compound with varying concentrations by diluting the stock solution. The concentration range should span below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Add pyrene to each dilution: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of added ethanol is minimal (e.g., less than 1%) to avoid affecting micellization.
-
Equilibrate the solutions: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25 °C) in the dark to prevent photodegradation of pyrene.
-
Measure fluorescence spectra: Using a fluorometer, record the fluorescence emission spectrum of each solution from approximately 350 nm to 450 nm, with an excitation wavelength of 334 nm.
-
Determine I₁ and I₃ intensities: From each spectrum, determine the fluorescence intensity of the first peak (I₁, around 373 nm) and the third peak (I₃, around 384 nm).
-
Plot the data: Plot the ratio of I₁/I₃ as a function of the logarithm of the this compound concentration.
-
Determine the CMC: The plot will typically show two linear regions with a transition zone. The CMC is determined from the intersection of the two extrapolated linear portions.
Determination of Solubility
This protocol describes a general method for determining the solubility of this compound in various solvents.
Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined.
Materials:
-
This compound
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis)
Procedure:
-
Add excess solute to solvent: In a series of vials, add an excess amount of this compound to a known volume of each solvent to be tested. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the samples: Tightly cap the vials and place them in a shaking incubator or on a magnetic stirrer at a constant temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Separate the solid and liquid phases: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the sample (if necessary): Accurately dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantify the dissolved solute: Analyze the concentration of this compound in the diluted supernatant using a pre-validated analytical method.
-
Calculate the solubility: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).
References
Farnesoid X Receptor (FXR) Activation by Sodium Chenodeoxycholate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] It functions as an intracellular bile acid sensor, and its activation triggers a cascade of events that modulate the expression of numerous genes involved in metabolic regulation.[1][4] Chenodeoxycholic acid (CDCA), a primary bile acid, is one of the most potent endogenous ligands for FXR.[3] This technical guide provides an in-depth overview of the activation of FXR by sodium chenodeoxycholate (CDC), detailing the signaling pathways, quantitative data on its activity, and key experimental protocols for its study.
Quantitative Data on FXR Activation by Chenodeoxycholate
The potency and efficacy of chenodeoxycholate in activating FXR have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Potency of Chenodeoxycholate (CDCA) as an FXR Agonist
| Parameter | Value | Cell Line/System | Reference |
| EC50 | ~10-17 µM | Reporter Assay | [1][3] |
| Relative Potency | CDCA > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA) | Reporter Assay | [1] |
Table 2: Regulation of Key FXR Target Genes by Chenodeoxycholate (CDCA)
| Target Gene | Regulation | Species/System | Notes | Reference |
| SHP (Small Heterodimer Partner) | Upregulation | Human, Mouse | A primary FXR target gene that mediates repression of other genes. | [5][6][7] |
| BSEP (Bile Salt Export Pump) | Upregulation | Human | Key transporter for bile acid efflux from hepatocytes. | [6] |
| FGF19 (Fibroblast Growth Factor 19) | Upregulation | Human, Mouse | Intestinal hormone that signals to the liver to repress bile acid synthesis. | [1][8][9] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Downregulation (indirect) | Human, Mouse | Rate-limiting enzyme in bile acid synthesis; repressed via SHP and FGF19 pathways. | [1][2][10] |
| SULT2A1 (Sulfotransferase Family 2A Member 1) | Downregulation | Human, Mouse | Negatively regulated by CDCA-mediated FXR activation. | [11] |
| UGT2B4 (UDP Glucuronosyltransferase 2 Family Member B4) | Upregulation | Human | Involved in the detoxification of bile acids. | |
| ABCB4 (ATP Binding Cassette Subfamily B Member 4) | Upregulation | Human | Important for phospholipid transport into bile. | [12] |
Signaling Pathways of FXR Activation by Chenodeoxycholate
Upon binding of chenodeoxycholate, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[1][3] This binding initiates a cascade of transcriptional regulation.
Hepatic Signaling Pathway
In the liver, FXR activation by CDC directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2][5] SHP then acts as a transcriptional repressor by interacting with other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), to inhibit the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2] This creates a negative feedback loop to control bile acid levels. Additionally, activated FXR upregulates the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP).[1][6]
Caption: Hepatic FXR signaling cascade initiated by chenodeoxycholate.
Intestinal Signaling Pathway
In the intestine, FXR activation by CDC induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho).[1] This binding activates a signaling cascade, primarily through the JNK pathway, which also leads to the repression of CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.[2]
Caption: Intestinal FXR signaling and its endocrine effect on the liver.
Experimental Protocols
FXR Reporter Gene Assay
This assay is a common method to screen for and characterize FXR agonists. It relies on a reporter gene (e.g., luciferase) whose expression is controlled by an FXR response element.
Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene downstream of an FXRE. Activation of FXR by a ligand like CDC leads to the expression of luciferase, and the resulting luminescence is proportional to the extent of FXR activation.[13]
Detailed Methodology:
-
Cell Culture:
-
Use a suitable mammalian cell line such as HEK293T or HepG2.[13]
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[13]
-
For each well, prepare a transfection mix containing:
-
An FXR expression plasmid.
-
An FXRE-driven luciferase reporter plasmid.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
A suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubate the cells with the transfection mix for 4-6 hours, then replace with fresh culture medium.[13]
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (typically ranging from 0.1 µM to 100 µM) or a vehicle control.
-
Incubate for another 18-24 hours.
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Plot the normalized luciferase activity against the log of the CDC concentration to determine the EC50 value.
-
Caption: Workflow for a typical FXR luciferase reporter gene assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo binding of FXR to the promoter regions of its target genes.
Principle: Living cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of specific promoter sequences.[14][15]
Detailed Methodology:
-
Cell Culture and Cross-linking:
-
Culture hepatocytes or other FXR-expressing cells to confluency.
-
Treat cells with this compound or a vehicle control for a specified time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[14]
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp.[15]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-FXR antibody or a control IgG.[15]
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Use quantitative PCR (qPCR) with primers specific to the FXRE-containing promoter regions of target genes (e.g., SHP, BSEP) to determine the enrichment of these sequences in the FXR-immunoprecipitated DNA compared to the IgG control.
-
Conclusion
This compound is a key endogenous activator of the farnesoid X receptor, playing a central role in the feedback regulation of bile acid synthesis and overall metabolic homeostasis.[1][3] Understanding the molecular mechanisms of FXR activation by CDC, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers in the field and for the development of novel therapeutics targeting metabolic and cholestatic liver diseases.[16] The signaling pathways and experimental workflows detailed in this guide provide a solid foundation for further investigation into the complex regulatory networks governed by FXR.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid signaling pathways increase stability of Small Heterodimer Partner (SHP) by inhibiting ubiquitin–proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 11. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of Chromatin Accessibility by the Farnesoid X Receptor Is Essential for Circadian and Bile Acid Homeostasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sodium Chenodeoxycholate in Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which sodium chenodeoxycholate (CDCA), a primary bile acid, modulates cholesterol homeostasis. The document details its effects on cholesterol synthesis, absorption, and conversion to bile acids, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction to this compound
This compound (CDCA) is a naturally occurring primary bile acid synthesized from cholesterol in the liver.[1][2] Beyond its classical role in the emulsification and absorption of dietary fats and fat-soluble vitamins, CDCA is a key signaling molecule that actively regulates several metabolic pathways central to maintaining cholesterol balance.[1][3] Its therapeutic application in the dissolution of cholesterol gallstones has paved the way for a deeper understanding of its intricate influence on cholesterol metabolism.[4][5][6][7] This guide elucidates the molecular mechanisms underpinning CDCA's function, providing a comprehensive resource for researchers in metabolic diseases and drug development.
Mechanism of Action in Cholesterol Homeostasis
CDCA exerts its influence on cholesterol homeostasis through a multi-pronged approach, primarily by activating the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid and lipid metabolism.[3][8]
Key actions of CDCA include:
-
Inhibition of Bile Acid Synthesis: CDCA is a potent activator of FXR in the liver and intestine.[3] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[8] In the intestine, FXR activation by CDCA induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[9] This negative feedback loop is a cornerstone of bile acid homeostasis.
-
Reduction of Cholesterol Synthesis: CDCA has been shown to suppress hepatic cholesterol synthesis by inhibiting the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10][11]
-
Modulation of Cholesterol Absorption: The effect of CDCA on cholesterol absorption has been a subject of investigation with some conflicting reports. However, a crossover study in humans found no significant change in cholesterol absorption after CDCA treatment, suggesting that its primary mechanism for reducing biliary cholesterol saturation is not through the inhibition of intestinal cholesterol uptake.[4][12][13]
-
Regulation of Lipoprotein Metabolism: CDCA treatment has been observed to increase plasma LDL cholesterol levels by approximately 10%, an effect attributed to a reduction in the clearance of plasma LDL-apolipoprotein B.[10][11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative impact of CDCA on key parameters of cholesterol and bile acid metabolism as reported in human studies.
| Parameter | Organ/Tissue | Effect | Quantitative Change | Reference |
| Enzyme Activity | ||||
| Cholesterol 7α-hydroxylase (CYP7A1) | Liver | Inhibition | 83% reduction in activity | [10][11] |
| HMG-CoA Reductase | Liver | Inhibition | 54% reduction in activity | [10][11] |
| Serum Markers | ||||
| 7α-hydroxy-4-cholesten-3-one (C4) | Serum | Decrease | 80% reduction | |
| 7-dehydrocholesterol | Serum | Decrease | 29% reduction | |
| Lipoprotein Metabolism | ||||
| LDL Receptor Binding | Liver | Reduction | 20% reduction | [10][11] |
| Plasma LDL Cholesterol | Blood | Increase | ~10% increase | [10][11] |
| Gallstone Dissolution | ||||
| Cholesterol Saturation Index in Bile | Bile | Decrease | Mean change from 1.52 to 0.98 | [7] |
| Complete Gallstone Dissolution | - | - | 16 out of 50 patients (32%) | [7] |
| Partial Gallstone Dissolution | - | - | 15 out of 50 patients (30%) | [7] |
| Study Parameter | Pre-treatment Value (mean ± SEM) | Post-CDCA Treatment Value (mean ± SEM) | p-value | Reference |
| Cholesterol Absorption | ||||
| [3H]cholesterol absorption (%) | 21.1 ± 4.3 | 22.5 ± 4.4 | Not Significant | [13] |
| Bile Acid Kinetics | ||||
| Chenodeoxycholic acid pool (μmol/kg) | 12.5 ± 5.9 | Varies with dose | - | |
| Cholic acid pool (μmol/kg) | 20.0 ± 8.0 | Markedly decreased | - | |
| Deoxycholic acid pool (μmol/kg) | 28.0 ± 10.0 | Markedly decreased | - |
Key Signaling Pathways Modulated by this compound
The regulatory effects of CDCA on cholesterol homeostasis are mediated by complex signaling networks. The following diagrams illustrate the core pathways involved.
Caption: FXR signaling pathway in the hepatocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of liver microsomal HMGCoA reductase [bio-protocol.org]
- 4. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - Dialnet [dialnet.unirioja.es]
- 12. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of deoxycholic, chenodeoxycholic, and cholic acids on intestinal absorption of cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Functions of Sodium Chenodeoxycholate: A Primary Bile Acid
This technical guide provides a comprehensive overview of the core biological functions of sodium chenodeoxycholate (CDC), a primary bile acid synthesized in the liver from cholesterol.[1][2][3][4][5][6][7] Intended for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, physiological roles, and therapeutic applications of CDC, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Biological Functions of this compound
This compound, along with cholic acid, is one of the two primary bile acids synthesized by the human liver.[2][6] Its fundamental roles extend beyond simple digestion to encompass a complex signaling network that regulates lipid and glucose metabolism, cholesterol homeostasis, and cellular processes.
Role in Digestion and Absorption
As a bile acid, CDC is an amphipathic molecule, possessing both hydrophilic and hydrophobic regions.[6] This property allows it to act as a biological detergent in the small intestine, where it emulsifies dietary fats, cholesterol, and fat-soluble vitamins, forming mixed micelles.[2][6][7][8] This process is crucial for their subsequent digestion by lipases and absorption across the intestinal epithelium.[2][6]
Regulation of Cholesterol Homeostasis
CDC plays a pivotal role in maintaining cholesterol balance within the body. Its synthesis from cholesterol in the liver represents a major pathway for cholesterol catabolism and elimination.[7][9][10] Furthermore, CDC regulates cholesterol levels through several mechanisms:
-
Inhibition of Cholesterol Synthesis: High intracellular concentrations of CDC in the liver suppress the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][8][11]
-
Inhibition of Bile Acid Synthesis: Through a negative feedback loop mediated by the farnesoid X receptor (FXR), CDC inhibits its own synthesis by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[9][11]
-
Promotion of Biliary Cholesterol Secretion: While inhibiting its synthesis, CDC can enhance the secretion of cholesterol into the bile, thereby promoting its elimination from the body.[8]
Signaling Molecule
Beyond its digestive functions, CDC acts as a potent signaling molecule, primarily through the activation of nuclear and membrane-bound receptors.
-
Farnesoid X Receptor (FXR) Agonist: CDC is the most potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3][4] Activation of FXR by CDC triggers a cascade of transcriptional events that regulate bile acid, lipid, and glucose metabolism.[3][12][13]
-
TGR5 Agonist: CDC can also activate the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, a membrane-bound receptor.[4] Activation of TGR5 is implicated in the regulation of energy expenditure, glucose homeostasis, and intestinal motility.[4][14][15][16][17]
Signaling Pathways
The signaling functions of CDC are primarily mediated through the FXR and TGR5 pathways.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by CDC leads to the transcription of numerous target genes. A key downstream target is the small heterodimer partner (SHP), which in turn represses the expression of CYP7A1, thus inhibiting bile acid synthesis.[2][12] FXR activation also influences the expression of genes involved in lipid and lipoprotein metabolism, including those encoding for apolipoproteins and transporters.[3][18]
Caption: FXR signaling pathway activated by Chenodeoxycholic Acid.
TGR5 Signaling Pathway
The activation of TGR5 by CDC, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[4] In the colon, TGR5 activation by CDC can also stimulate chloride secretion, which may contribute to the diarrhea observed as a side effect of CDC therapy.[19] Recent studies have also implicated the TGR5/TRPA1-5-HT pathway in the regulation of intestinal motility by CDC.[14][15][16][17]
Caption: TGR5 signaling pathway initiated by Chenodeoxycholic Acid.
Quantitative Data
The therapeutic use of CDC, particularly for gallstone dissolution, has been quantified in several clinical studies.
| Parameter | Value | Reference |
| Gallstone Dissolution | ||
| Recommended Dose | 13-16 mg/kg/day | [1][20][21] |
| Treatment Duration | Up to 2 years | [1] |
| Complete Dissolution Rate | 13.5% (at 750 mg/day) | [22] |
| Partial or Complete Dissolution Rate | 40.8% (at 750 mg/day) | [22] |
| Recurrence Rate (after stopping therapy) | Up to 50% within a few years | [1][5] |
| Cerebrotendinous Xanthomatosis (CTX) | ||
| Therapeutic Dose | Up to 750 mg/day | [3][4][5] |
| Pediatric Initial Dose | 5-15 mg/kg/day | [8][21] |
| Side Effects | ||
| Transient elevations in serum aminotransferases | Up to 30% of patients | [1][5] |
| Diarrhea | Dose-related | [8] |
Experimental Protocols
Investigating the biological functions of CDC involves a range of in vitro and in vivo experimental models.
In Vitro Model: FXR Activation in HepG2 Cells
This protocol outlines a typical experiment to assess the activation of FXR by CDC in a human hepatoma cell line.
Caption: Experimental workflow for studying CDC's effect on FXR activation.
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, the medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with CDC for a predetermined time, typically 24 hours, to allow for transcriptional changes.
-
RNA Isolation and RT-qPCR: Total RNA is isolated from the cells using a commercial kit. The expression levels of FXR target genes, such as SHP and CYP7A1, are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR), using appropriate primers and normalizing to a housekeeping gene (e.g., GAPDH).
-
Protein Extraction and Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against FXR, SHP, and other proteins of interest. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Model: Cholesterol Metabolism in a Mouse Model
This protocol describes a general approach to studying the effects of CDC on cholesterol and bile acid metabolism in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to water.
-
Dietary Intervention: Mice are fed a standard chow diet or a diet supplemented with a specific concentration of CDC (e.g., 0.5% w/w) for a defined period (e.g., 2 weeks).
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood, liver, and fecal samples are collected.
-
Biochemical Analysis:
-
Serum Lipids: Serum levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides are measured using enzymatic assays.
-
Hepatic Gene Expression: Hepatic expression of genes involved in cholesterol and bile acid metabolism (e.g., Cyp7a1, Hmgcr, Ldlr) is analyzed by RT-qPCR.
-
Fecal Sterol Excretion: Fecal samples are collected over a 24-hour period, and the excretion of neutral and acidic sterols is quantified by gas chromatography-mass spectrometry (GC-MS) to assess cholesterol absorption and bile acid synthesis.
-
Conclusion
This compound is a multifaceted primary bile acid with crucial roles in digestion, cholesterol homeostasis, and metabolic regulation through its action as a signaling molecule. Its ability to activate FXR and TGR5 pathways has made it a subject of intense research and a therapeutic agent for specific conditions like cholesterol gallstones and cerebrotendinous xanthomatosis. A thorough understanding of its biological functions and the experimental methodologies to study them is essential for the development of novel therapeutics targeting bile acid signaling pathways for a range of metabolic diseases.
References
- 1. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid: Used Therapeutically to dissolve Cholesterol Gallstone_Chemicalbook [chemicalbook.com]
- 6. metabolon.com [metabolon.com]
- 7. medicapharma.com [medicapharma.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan- Translational Pediatrics [tp.amegroups.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
- 21. UpToDate 2018 [doctorabad.com]
- 22. acpjournals.org [acpjournals.org]
The Intricate Dance: Sodium Chenodeoxycholate and the Gut Microbiota
An In-depth Technical Guide for Researchers and Drug Development Professionals
The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, influencing everything from metabolism to immunity. A key modulator of this intricate environment is the bile acid pool, with primary bile acids like sodium chenodeoxycholate (CDCA) emerging as significant signaling molecules that shape the composition and function of the gut microbiome. This technical guide provides a comprehensive overview of the multifaceted interactions between this compound and the gut microbiota, offering valuable insights for researchers, scientists, and drug development professionals.
Direct and Indirect Impacts of this compound on Gut Microbiota Composition
This compound exerts both direct antimicrobial effects and indirect influence through the modulation of the host's intestinal environment. Its amphipathic nature allows it to disrupt bacterial cell membranes, leading to the inhibition of certain microbial populations. This selective pressure can significantly alter the gut microbiota's composition.
A notable example of CDCA's direct inhibitory effect is on Clostridium difficile. Research has demonstrated that CDCA can inhibit the germination of C. difficile spores, a critical step in the pathogenesis of C. difficile infection[1][2][3]. It acts as a competitive inhibitor of taurocholate-mediated germination, suggesting a potential therapeutic avenue for preventing this common and often severe hospital-acquired infection[4].
Beyond its direct antimicrobial properties, CDCA indirectly shapes the gut microbial community by activating host nuclear receptors, primarily the farnesoid X receptor (FXR). This activation triggers a cascade of downstream signaling events that alter the gut environment, thereby influencing microbial composition.
Studies in weaned piglets have provided quantitative insights into these changes. Dietary supplementation with CDCA has been shown to alter the relative abundance of specific bacterial genera.
| Phylum/Genus | Change with CDCA Supplementation | Reference |
| Firmicutes | No significant change at the phylum level | [4] |
| Bacteroidetes | No significant change at the phylum level | [4] |
| Prevotella 9 | Increased relative abundance | [4] |
| Prevotellaceae TCG-001 | Increased relative abundance | [4] |
| Dorea | Decreased relative abundance | [4] |
In human studies involving patients with gallstones, treatment with a combination of ursodeoxycholic acid (UDCA) and CDCA also led to notable shifts in the gut microbiota. A significant decrease in the abundance of the Erysipelotrichi lineage was observed in patients who responded favorably to the treatment, while an increase in the phylum Firmicutes was associated with a poor response[5]. These findings highlight the potential of monitoring gut microbiota composition as a predictive biomarker for treatment efficacy.
Signaling Pathways: The Central Role of FXR and TGR5
The biological effects of this compound on the gut and the host are largely mediated through two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a membrane-bound receptor.
Farnesoid X Receptor (FXR) Signaling
CDCA is a potent natural agonist of FXR. In the intestine, activation of FXR by CDCA initiates a complex signaling cascade that regulates bile acid homeostasis, intestinal barrier function, and inflammation.
FXR signaling pathway in an enterocyte.
Upon entering the enterocyte, CDCA binds to and activates FXR. Activated FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of intestinal FXR activation include:
-
Fibroblast Growth Factor 19 (FGF19): Upregulation of FGF19 in the ileum leads to its secretion into the portal circulation. FGF19 then acts on hepatocytes to suppress bile acid synthesis, creating a negative feedback loop.
-
Small Heterodimer Partner (SHP): This nuclear receptor, induced by FXR, plays a role in regulating the expression of genes involved in bile acid transport.
-
Intestinal Bile Acid-Binding Protein (IBABP): IBABP facilitates the transport of bile acids within the enterocyte.
-
Organic Solute Transporter alpha and beta (OSTα/β): These transporters are located on the basolateral membrane of enterocytes and are responsible for the efflux of bile acids into the portal circulation.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
CDCA can also activate TGR5, which is expressed on the apical membrane of various intestinal cells, including enteroendocrine L-cells. Activation of TGR5 by bile acids in the gut lumen triggers a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1).
TGR5 signaling cascade in an L-cell.
The binding of CDCA to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the secretion of GLP-1. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying.
Experimental Protocols for Studying CDCA-Microbiota Interactions
A thorough investigation of the interplay between this compound and the gut microbiota requires robust and standardized experimental protocols. The following sections outline key methodologies for microbiota analysis and bile acid profiling.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This technique is widely used to profile the taxonomic composition of the gut microbiota.
Workflow for 16S rRNA gene sequencing.
Detailed Methodology:
-
Fecal Sample Collection and Storage: Fecal samples should be collected and immediately frozen at -80°C to preserve the microbial DNA.
-
DNA Extraction: Several commercial kits are available for fecal DNA extraction. A common and effective method involves mechanical disruption of bacterial cells using bead-beating, followed by chemical lysis and DNA purification[3][6].
-
PCR Amplification of the 16S rRNA Gene: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation: The PCR amplicons are purified, and sequencing adapters and barcodes are ligated to the ends of the DNA fragments.
-
High-Throughput Sequencing: The prepared library is sequenced using platforms such as the Illumina MiSeq.
-
Bioinformatic Analysis: The raw sequencing reads are processed using pipelines like QIIME or DADA2. This involves quality filtering, denoising, merging of paired-end reads, chimera removal, and assigning taxonomy to the resulting amplicon sequence variants (ASVs).
-
Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure. Statistical tests are used to identify differentially abundant taxa between different treatment groups.
Fecal Bile Acid Profiling using UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of individual bile acids in complex biological matrices like feces.
Detailed Methodology:
-
Fecal Sample Homogenization: A known weight of frozen fecal sample is homogenized in a suitable solvent, typically a mixture of methanol or ethanol and water[5][7].
-
Extraction: Bile acids are extracted from the homogenate. This may involve protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.
-
UPLC Separation: The extracted bile acids are separated on a reverse-phase UPLC column. The choice of column and mobile phase gradient is critical for resolving isomeric bile acids.
-
MS/MS Detection: The separated bile acids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of each bile acid based on its unique precursor-to-product ion transition.
-
Quantification: The concentration of each bile acid is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.
Implications for Drug Development and Future Perspectives
The profound impact of this compound on the gut microbiota and host signaling pathways has significant implications for drug development. Targeting the CDCA-FXR-microbiota axis holds promise for the treatment of a range of conditions, including:
-
Clostridium difficile infection: The inhibitory effect of CDCA on C. difficile spore germination suggests its potential as a non-antibiotic therapeutic or prophylactic agent.
-
Metabolic diseases: By modulating GLP-1 secretion and influencing the gut microbiota, CDCA and its derivatives could be explored for the management of type 2 diabetes and obesity.
-
Inflammatory Bowel Disease (IBD): The anti-inflammatory effects of FXR activation in the gut make it an attractive target for IBD therapies.
-
Cholestatic liver diseases: Synthetic FXR agonists, which are derivatives of CDCA, are already in clinical use for the treatment of primary biliary cholangitis.
Future research should focus on elucidating the precise molecular mechanisms by which specific gut microbial species interact with CDCA and influence host physiology. A deeper understanding of these interactions will be crucial for the development of targeted therapies that leverage the therapeutic potential of the gut microbiota and bile acid signaling. Furthermore, investigating the long-term effects of CDCA administration on the gut microbiome and host health in diverse human populations will be essential for its safe and effective clinical application.
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collecting Fecal Samples for Microbiome Analyses in Epidemiology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choice of bacterial DNA extraction method from fecal material influences community structure as evaluated by metagenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
exploring the signaling pathways affected by sodium chenodeoxycholate
An In-depth Technical Guide to the Signaling Pathways Modulated by Sodium Chenodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the sodium salt of chenodeoxycholic acid (CDCA), is a primary bile acid synthesized from cholesterol in the liver.[1] Beyond its classical role in fat digestion, it is a critical signaling molecule that modulates a complex network of intracellular pathways.[1][2] It exerts significant influence over metabolic homeostasis, inflammation, and cellular apoptosis primarily through the activation of nuclear receptors and G protein-coupled receptors.[3][4] Understanding the intricate signaling cascades affected by this compound is paramount for developing therapeutics targeting a range of conditions, including metabolic diseases, cholestatic liver disorders, and cancer.[3][5] This guide provides a detailed exploration of the core signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and further research.
Core Signaling Pathways Affected by this compound
Farnesoid X Receptor (FXR) Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, serving as a primary sensor for bile acids.[4] CDCA is the most potent natural endogenous agonist for FXR.[1][6] The activation of FXR by this compound is a central mechanism for maintaining bile acid homeostasis and regulating lipid and glucose metabolism.[4][7]
Upon binding, this compound induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. Key downstream effects include the suppression of bile acid synthesis by inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the process.[6] Simultaneously, it promotes bile acid transport and efflux from hepatocytes by upregulating transporters like the Bile Salt Export Pump (BSEP) and the organic solute transporters OSTα and OSTβ.[6][8][9]
Caption: FXR signaling pathway activated by this compound.
Takeda G protein-coupled Receptor 5 (TGR5) Signaling Pathway
TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell membrane of various tissues, including intestinal L-cells, brown adipose tissue, and skeletal muscle.[10] Unlike the nuclear receptor FXR, TGR5 activation initiates rapid, non-genomic signaling cascades. CDCA is a known natural agonist for TGR5.[3]
Upon binding of this compound, TGR5 couples to Gαs proteins, which activates adenylyl cyclase.[10] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[10][11] In intestinal enteroendocrine L-cells, this cascade stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves glucose tolerance.[12] In brown adipose tissue and muscle, TGR5 activation enhances energy expenditure.[10] A recent study also linked CDCA-mediated TGR5 activation to the TRPA1-5-HT signaling axis, which influences intestinal motility.[13]
Caption: TGR5 signaling cascade initiated by this compound.
Apoptosis Signaling Pathways
High concentrations of hydrophobic bile acids like CDCA can be cytotoxic and induce apoptosis (programmed cell death).[14][15] This effect is particularly relevant in cholestatic liver diseases and has been studied in the context of cancer therapy.[14] The mechanisms are multifactorial and involve both intrinsic (mitochondrial) and extrinsic pathways.
CDCA can induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress.[15] This oxidative stress can trigger the mitochondrial permeability transition (MPT), causing a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol.[15][16] Cytochrome c release activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular proteins and cell death.[15] Furthermore, CDCA has been shown to up-regulate death receptors, engaging the extrinsic apoptosis pathway, and activate the JNK signaling cascade, which also contributes to apoptosis.[14]
Caption: Apoptosis pathways induced by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and its derivatives on various signaling pathways.
Table 1: FXR Pathway Modulation
| Parameter Measured | Cell/Animal Model | Agonist & Concentration | Result | Reference |
|---|---|---|---|---|
| FXR Activation (EC50) | In vitro assay | CDCA | 8.3 µM | [6] |
| CYP7A1 Gene Expression | Sandwich-Cultured Human Hepatocytes (SCHH) | CDCA (100 µM) | Decreased | [6] |
| OSTα/β Protein Expression | Sandwich-Cultured Human Hepatocytes (SCHH) | CDCA (100 µM) | >2.5-fold (OSTα) and >10-fold (OSTβ) induction | [6] |
| BSEP mRNA Expression | HepG2 cells | CDCA | 750-fold increase | [9] |
| Fxr and Fgf15 mRNA | Ileum of NASH mice | Sodium Cholate (SC) treatment | Significantly increased |[8] |
Table 2: Apoptosis and Cytotoxicity
| Parameter Measured | Cell Line | Agent & Concentration | Result | Reference |
|---|---|---|---|---|
| Apoptosis Induction | BCS-TC2 human colon adenocarcinoma cells | CDCA | Detected after 30 min - 2 h | [15] |
| Apoptosis Induction | NTCP-positive HCC cells | Hydrophobic bile acids (incl. CDC) | JNK-dependent apoptosis and ER stress | [14] |
| Intestinal Ca2+ Absorption | Chick duodenal loop | High concentration NaDOC | Inhibited via oxidative stress and apoptosis |[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Studies on apoptosis and signaling have utilized various cell lines, including human colon adenocarcinoma cells (BCS-TC2)[15], hepatocellular carcinoma (HCC) cells[14], and HepG2 cells.[9]
-
Treatment Protocol: For in vitro experiments, cells are typically cultured to a certain confluency before being treated with this compound or other bile acids at specified concentrations (e.g., 100 µM CDCA) for various time points (e.g., 30 minutes to 24 hours).[6][15][17]
Western Blot Analysis
Western blotting is a standard technique used to detect and quantify specific proteins.
-
Lysate Preparation: Cells or tissues are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[13]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat dry milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Tph1, OSTα/β, phosphorylated kinases).[6][13]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using chemiluminescence.
Caption: General workflow for Western Blot analysis.
Real-Time Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from cell or tissue samples.
-
Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The fluorescence is measured in real-time to quantify the amount of amplified DNA.
-
Data Analysis: Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method. This method was used to determine the mRNA levels of Fxr, Fgf15, and inflammatory cytokines in mouse models.[7][8]
Animal Studies
-
NASH Model: A common model for non-alcoholic steatohepatitis (NASH) involves feeding mice a high-fat and high-cholesterol (HFHC) diet for an extended period (e.g., 20 weeks) to induce steatosis, inflammation, and fibrosis.[7]
-
Treatment Administration: In these models, sodium cholate or other compounds are administered daily via intragastric gavage starting at a specific time point during the diet regimen.[7]
-
Tissue Analysis: At the end of the study, tissues (e.g., liver, ileum) are harvested for analysis using methods like qPCR, Western blotting, and histology (e.g., H&E and Masson staining).[8][18]
Conclusion
This compound is a pleiotropic signaling molecule that plays a central role in cellular regulation far beyond its digestive functions. Its effects are primarily mediated through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5, which together orchestrate a complex response regulating bile acid, lipid, and glucose metabolism, as well as inflammation and cell survival. At high concentrations, it can trigger oxidative stress and induce apoptosis, an area of interest for cancer research. The detailed understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential for drug development professionals and researchers aiming to harness the therapeutic potential of modulating bile acid signaling.
References
- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium taurocholate cotransporting polypeptide mediates dual actions of deoxycholic acid in human hepatocellular carcinoma cells: enhanced apoptosis versus growth stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium deoxycholate inhibits chick duodenal calcium absorption through oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of drug–drug interactions among active components of Xuebijing in inhibiting LPS-induced TLR4 signaling and NO production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of Sodium Chenodeoxycholate in Metabolic Syndrome Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease and type 2 diabetes. Emerging research has identified bile acids, traditionally known for their role in digestion, as critical signaling molecules in metabolic regulation. Sodium chenodeoxycholate (CDCA), a primary bile acid, has garnered significant attention for its potent effects on glucose and lipid metabolism. This is primarily mediated through its interaction with the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide provides an in-depth overview of CDCA's mechanisms of action, summarizes key quantitative findings from preclinical and clinical studies, details essential experimental protocols for its investigation, and presents its core signaling pathways through standardized visualizations.
Introduction to Metabolic Syndrome and the Role of Bile Acids
Metabolic syndrome is characterized by a cluster of risk factors including central obesity, insulin resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. The pathophysiology is complex, involving intricate interactions between genetic predisposition and environmental factors.
Bile acids are amphipathic molecules synthesized from cholesterol in the liver.[1][2] The primary human bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2][3] Beyond their classical role in facilitating lipid absorption, bile acids function as hormones by activating specific receptors, thereby regulating their own synthesis and influencing systemic metabolism.[4][5][6] CDCA is a potent endogenous agonist for both FXR and TGR5, placing it at a critical intersection of metabolic control.[4][5]
Core Signaling Pathways of CDCA in Metabolic Regulation
CDCA exerts its pleiotropic metabolic effects primarily through two key receptors: the nuclear receptor FXR and the membrane-bound receptor TGR5.
The Farnesoid X Receptor (FXR) Pathway
CDCA is the most potent endogenous ligand for FXR.[6] As a nuclear receptor, FXR acts as a transcription factor that regulates genes involved in bile acid, lipid, and glucose homeostasis.[4][5][6]
-
Lipid Metabolism: Upon activation by CDCA, hepatic FXR initiates a signaling cascade that leads to a reduction in serum triglycerides.[7] It inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, thereby decreasing de novo lipogenesis.[7] FXR activation also influences very-low-density lipoprotein (VLDL) assembly and clearance.[7] In some human studies, however, FXR activation by CDCA has been associated with an increase in LDL cholesterol, an effect potentially linked to reduced clearance of plasma LDL.[8][9]
-
Glucose Metabolism: FXR plays a crucial role in maintaining glucose homeostasis. Its activation in the liver suppresses the expression of key gluconeogenic enzymes, leading to reduced hepatic glucose production. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals back to the liver to improve metabolic control.[10][11]
-
Bile Acid Homeostasis: A primary function of the CDCA-FXR axis is the negative feedback regulation of bile acid synthesis. FXR activation induces the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][10]
The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway
CDCA also activates TGR5, a G-protein coupled receptor expressed on the cell surface of various tissues, including intestinal L-cells, macrophages, and brown adipose tissue.[12][13]
-
GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation by CDCA stimulates the secretion of glucagon-like peptide-1 (GLP-1).[12][14] This is mediated through a Gαs-protein that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][15][16] GLP-1 is a potent incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon release, and slows gastric emptying, thereby contributing to improved glycemic control.[12][14][15]
-
Anti-Inflammatory Effects: TGR5 activation in macrophages has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key driver of inflammation in metabolic syndrome.
-
Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3).[13]
Quantitative Impact of CDCA on Metabolic Parameters
The following tables summarize quantitative data from human clinical trials investigating the effects of CDCA on key metabolic markers.
Table 1: Effects of CDCA on Glucose Homeostasis and Gut Hormones
| Parameter | Study Population | CDCA Dose | Key Finding | Reference |
|---|---|---|---|---|
| GLP-1 | 11 RYGB-operated patients | 1250 mg (oral) | Increased from basal 14.3 pmol/L to peak 29.1 pmol/L vs. placebo. | [3][17] |
| GLP-1 | 9 T2D patients & 10 healthy controls | Bolus instillation | Elicited a significant increase in GLP-1 levels vs. placebo in both groups (p < 0.05). | [9][18] |
| GLP-1 | 12 healthy volunteers | 15 mmol/L (intraduodenal) | Small but significant increase in secretion within 60 minutes (P = 0.016). | [19][20] |
| C-peptide | 11 RYGB-operated patients | 1250 mg (oral) | Significantly increased C-peptide levels vs. placebo (p < 0.05). | [3] |
| C-peptide | 12 healthy volunteers | 15 mmol/L (intraduodenal) | Attenuated C-peptide release after an oGTT (P = 0.013). | [19][20] |
| Insulin | 12 healthy volunteers | 15 mmol/L (intraduodenal) | Attenuated insulin release after an oGTT (P = 0.011). | [19][20] |
| Plasma Glucose | T2D patients & healthy controls | Bolus instillation | No significant effect on plasma glucose concentrations. |[9][18] |
Table 2: Effects of CDCA on Lipid Profiles
| Parameter | Study Population | CDCA Dose | Key Finding | Reference |
|---|---|---|---|---|
| Triglycerides | 10 men with hypertriglyceridemia | 750 mg/day | Mean serum triglycerides fell by 47% from initial values (p < 0.01). | [6][21] |
| Triglycerides | Patients with hyperlipoproteinemia | 750 mg/day | Decreased serum triglycerides by 15-20% over 3 months. | |
| Triglycerides | 8 normolipemic patients | 1000 mg/day | Decreased serum triglycerides by an average of 26%. | [22] |
| HDL Cholesterol | 8 normolipemic patients | 1000 mg/day | Decreased mean HDL cholesterol by 46%. | [22] |
| LDL Cholesterol | 12 male subjects | 15 mg/kg/day | Increased plasma LDL cholesterol by ~10% due to reduced clearance. | [8][9] |
| Total Cholesterol | Patients with hyperlipoproteinemia | 750 mg/day | Remained unchanged. | |
Key Experimental Protocols in CDCA Research
Investigating the metabolic effects of CDCA often involves rodent models of metabolic syndrome, such as diet-induced obese (DIO) or genetically modified mice (e.g., db/db, ob/ob).
Administration of CDCA via Oral Gavage in Mice
Oral gavage is a common method for precise administration of CDCA in experimental studies.
Materials:
-
This compound (CDCA) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Animal scale
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
Protocol:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of CDCA in the chosen vehicle at the desired concentration. Vortex thoroughly before each use. A common dose for metabolic studies is in the range of 10-100 mg/kg body weight.
-
Animal Handling: Weigh the mouse to calculate the exact volume to be administered. Gavage volumes should typically not exceed 10 ml/kg body weight.[23]
-
Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and align the esophagus and pharynx.[24] The body should be held vertically.
-
Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side to bypass the incisors. Advance the needle along the roof of the mouth and over the tongue into the esophagus. The animal should swallow the needle as it is advanced.[22][25] Do not force the needle; if resistance is met, withdraw and re-attempt.[22][25]
-
Administration: Once the needle is in the stomach (pre-measure the required length from the tip of the nose to the last rib), dispense the solution slowly and steadily.[24]
-
Withdrawal and Monitoring: Withdraw the needle smoothly.[22] Monitor the animal for several minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[26]
Oral Glucose Tolerance Test (GTT) in Mice
A GTT assesses the ability of an animal to clear a glucose load from the blood, providing a measure of insulin sensitivity and glucose metabolism.
Materials:
-
D-Glucose solution (e.g., 20% sterile solution)
-
Glucometer and test strips
-
Scalpel or lancet
-
Timer
Protocol:
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.[27] Transfer animals to a clean cage without bedding or food.[5][17]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0). Make a small incision at the tip of the tail vein with a sterile scalpel and gently massage the tail to produce a small drop of blood.[17] Apply the blood to the glucometer test strip.
-
Glucose Administration: Administer a bolus of D-glucose (typically 2 g/kg body weight) via oral gavage as described in Protocol 4.1.[17] Start the timer immediately.
-
Blood Glucose Monitoring: Collect blood from the tail vein and measure glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose bolus.[17][27]
-
Data Analysis: Plot blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
An ITT evaluates systemic insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Materials:
-
Humulin R (or other regular insulin)
-
Sterile saline (0.9%)
-
Glucometer and test strips
-
Insulin syringes (e.g., 28-30 gauge)
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.[5][7][8]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein as described for the GTT.
-
Insulin Injection: Inject insulin intraperitoneally (IP). A typical dose for lean mice is 0.75 U/kg body weight.[7] For obese, insulin-resistant models, a higher dose (e.g., 1.0-2.0 U/kg) may be necessary.[5] Start the timer immediately.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at time points such as 15, 30, 45, and 60 minutes post-injection.[7][28]
-
Data Analysis: Plot blood glucose levels as a percentage of the baseline reading over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Therapeutic Potential and Future Directions
The dual agonism of CDCA on FXR and TGR5 makes it a powerful tool for dissecting the roles of these pathways in metabolic disease. Its ability to lower triglycerides and stimulate GLP-1 secretion highlights its therapeutic potential.[17][21] However, the observed increase in LDL cholesterol in some human trials presents a challenge for its direct clinical application in metabolic syndrome.[8]
This has spurred the development of selective FXR and TGR5 agonists that aim to harness the beneficial effects while minimizing adverse lipid changes. Future research will continue to focus on:
-
Developing tissue-specific and selective modulators of FXR and TGR5.
-
Understanding the complex interplay between bile acid signaling and the gut microbiome in the context of metabolic syndrome.
-
Conducting long-term clinical trials with next-generation bile acid receptor agonists to fully evaluate their safety and efficacy.
Conclusion
This compound is a central signaling molecule that profoundly influences glucose and lipid metabolism. Through its activation of FXR and TGR5, it regulates hepatic lipogenesis, gluconeogenesis, and intestinal incretin secretion. While its therapeutic use may be limited by its effects on LDL cholesterol, CDCA remains an invaluable pharmacological tool in metabolic syndrome research, paving the way for the development of novel, targeted therapies for this widespread condition.
References
- 1. Chenodeoxycholic acid, postprandial serum-triglycerides, and H.D.L. cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic acid stimulates glucagon-like peptide-1 secretion in patients after Roux-en-Y gastric bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. Chenodeoxycholic acid therapy for hypertriglyceridaemia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Effect of chenodeoxycholic acid and the bile acid sequestrant colesevelam on glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 18. research.regionh.dk [research.regionh.dk]
- 19. Effects of chenodeoxycholic acid on the secretion of gut peptides and fibroblast growth factors in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Chenodeoxycholic acid therapy for hypertriglyceridaemia in men - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.sdsu.edu [research.sdsu.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. research.fsu.edu [research.fsu.edu]
- 25. research-support.uq.edu.au [research-support.uq.edu.au]
- 26. instechlabs.com [instechlabs.com]
- 27. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 28. mmpc.org [mmpc.org]
The Enterohepatic Circulation of Sodium Chenodeoxycholate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the enterohepatic circulation of sodium chenodeoxycholate (CDCA), a primary bile acid critical to lipid digestion and metabolic regulation. The intricate journey of CDCA from its synthesis in the liver to its recirculation from the intestine is a highly efficient process, essential for maintaining bile acid homeostasis and influencing various physiological pathways. This document details the quantitative aspects of CDCA circulation, outlines key experimental protocols for its study, and visualizes the complex signaling networks it governs.
Quantitative Dynamics of Chenodeoxycholate Circulation
The enterohepatic circulation of CDCA is characterized by a high degree of efficiency, with approximately 95% of the intestinal bile acid pool being reabsorbed and returned to the liver. This recycling process occurs multiple times a day, ensuring a constant supply of bile acids for digestive and signaling purposes. The following tables summarize key quantitative parameters of CDCA kinetics and concentrations in various biological compartments.
| Parameter | Value | Species | Method | Reference |
| Pool Size | 32.6 ± 9.9 µmol/kg | Human | 13C-labeled CDCA with GC-MS | [1] |
| 0.64 ± 0.1 g | Human | Stable isotope dilution with GLC-MS | [2] | |
| Fractional Turnover Rate | 0.24 ± 0.13 d⁻¹ | Human | 13C-labeled CDCA with GC-MS | [1] |
| 0.17 ± 0.03 d⁻¹ | Human | Stable isotope dilution with GLC-MS | [2] | |
| Synthesis Rate | 0.12 ± 0.03 g/d | Human | Stable isotope dilution with GLC-MS | [2] |
| Cycling Frequency | 1.34 (range, 1.13-1.57) times faster than cholic acid | Human | Isotope dilution and intestinal perfusion | [3] |
Table 1: Kinetic Parameters of Chenodeoxycholate in Humans. This table presents the pool size, fractional turnover rate, synthesis rate, and cycling frequency of chenodeoxycholate, providing a quantitative overview of its dynamic circulation.
| Biological Fluid | Concentration | Condition | Species | Method | Reference |
| Portal Venous Serum | 14.04 ± 4.13 µmol/L | Fasting | Human | Gas chromatography-mass spectrometry | [4] |
| 43.04 ± 6.12 µmol/L | Postprandial (peak) | Human | Gas chromatography-mass spectrometry | [4] | |
| Peripheral Venous Serum | 2.44 ± 0.31 µmol/L | Fasting | Human | Gas chromatography-mass spectrometry | [4] |
| 5.22 ± 0.74 µmol/L | Postprandial (peak) | Human | Gas chromatography-mass spectrometry | [4] | |
| >2.5 µmol/L (indicative of liver disease) | Fasting | Human | Spectrofluorometry | [5] | |
| Bile | Varies significantly based on gallbladder filling and diet |
Table 2: Concentrations of Chenodeoxycholate in Human Bodily Fluids. This table details the concentration of chenodeoxycholate in portal and peripheral venous serum under fasting and postprandial conditions, highlighting the significant hepatic uptake.
Experimental Protocols for Studying Enterohepatic Circulation
The study of CDCA's enterohepatic circulation relies on a variety of sophisticated experimental techniques. These protocols allow for the precise measurement of bile acid kinetics, absorption, and transport.
Isotope Dilution Technique for Bile Acid Pool Size and Synthesis Rate
This method is the gold standard for determining the total pool size and de novo synthesis rate of bile acids.
Principle: A known amount of a labeled bile acid (e.g., ¹³C- or ¹⁴C-labeled CDCA) is administered to a subject. The labeled bile acid mixes with the endogenous pool. By measuring the dilution of the isotope in bile or serum samples collected over several days, the total pool size can be calculated. The rate of disappearance of the isotope from the pool provides the fractional turnover rate, from which the synthesis rate can be derived.
Methodology:
-
Administration of Labeled Bile Acid: A precise dose of [24-¹³C]chenodeoxycholate (typically 20-50 mg) is administered orally.[1]
-
Sample Collection: Blood samples are collected at regular intervals (e.g., daily) for several days.[1] Alternatively, bile can be collected via duodenal intubation.
-
Sample Preparation: Bile acids are extracted from serum or bile. This involves solid-phase extraction, enzymatic or chemical hydrolysis of conjugated bile acids, and derivatization for analysis.
-
Isotope Ratio Analysis: The ratio of the labeled to unlabeled bile acid is determined using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[1]
-
Calculation: The pool size is calculated using the formula: Pool Size = (Dose of labeled bile acid / Isotopic enrichment at time zero). The fractional turnover rate is determined from the slope of the decay curve of the isotopic enrichment over time. The synthesis rate is the product of the pool size and the fractional turnover rate.
Intestinal Perfusion for Absorption Studies
This technique allows for the direct measurement of the intestinal absorption of bile acids in a specific segment of the intestine.
Principle: A segment of the intestine is isolated and perfused with a solution containing the substance of interest (e.g., CDCA) and a non-absorbable marker. The rate of disappearance of the substance from the perfusate, relative to the non-absorbable marker, represents its absorption rate.
Methodology:
-
Animal Preparation: Anesthetized rats are commonly used. A midline abdominal incision is made to expose the small intestine.
-
Intestinal Cannulation: A specific segment of the intestine (e.g., jejunum or ileum) is cannulated at both ends.
-
Perfusion: The isolated segment is perfused with a buffer solution (e.g., Krebs-Ringer buffer) containing a known concentration of CDCA and a non-absorbable marker like polyethylene glycol (PEG) at a constant flow rate.[6]
-
Sample Collection: The effluent from the distal cannula is collected at timed intervals.
-
Analysis: The concentrations of CDCA and the non-absorbable marker in the perfusate and effluent are measured, typically using high-performance liquid chromatography (HPLC) or LC-MS.
-
Calculation: The net water flux is corrected for using the change in concentration of the non-absorbable marker. The absorption rate of CDCA is then calculated based on its disappearance from the perfusate.
Visualization of Core Pathways
The enterohepatic circulation and signaling functions of CDCA are governed by a series of transport proteins and nuclear receptors. The following diagrams, generated using the DOT language, illustrate these key pathways.
Enterohepatic Circulation of Chenodeoxycholate
This diagram provides a high-level overview of the cyclical journey of CDCA between the liver and the intestine.
Caption: Overview of the enterohepatic circulation of chenodeoxycholate.
Intestinal and Hepatic Transport of Chenodeoxycholate
This diagram details the key transporters involved in the movement of CDCA across the enterocyte and hepatocyte membranes.
Caption: Key transporters in the intestinal and hepatic handling of CDCA.
Farnesoid X Receptor (FXR) Signaling Pathway
CDCA is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.
Caption: CDCA-mediated activation of the FXR signaling pathway.
TGR5 Signaling Pathway
CDCA also activates the G protein-coupled receptor TGR5, which is involved in metabolic regulation and intestinal motility.
Caption: CDCA activation of the TGR5 signaling pathway in an enteroendocrine cell.
Conclusion
The enterohepatic circulation of this compound is a finely tuned system that is integral to digestive physiology and metabolic control. Its efficient recycling ensures the availability of this critical bile acid, while its interactions with nuclear receptors and G protein-coupled receptors allow it to act as a signaling molecule, influencing its own synthesis and transport, as well as broader metabolic pathways. A thorough understanding of the quantitative dynamics, experimental methodologies, and signaling pathways associated with CDCA is crucial for researchers and professionals in drug development, particularly in the context of metabolic and cholestatic liver diseases. The data and visualizations provided in this guide offer a comprehensive resource for advancing research in this vital area.
References
- 1. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterohepatic circulation rates of cholic acid and chenodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma bile acid levels and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Notes and Protocols: Sodium Chenodeoxycholate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium chenodeoxycholate (NaCDC), a primary bile acid, in cell culture. Detailed protocols for preparing NaCDC solutions, assessing its effects on cell viability and apoptosis, and investigating its impact on key signaling pathways are provided.
Introduction
This compound, the sodium salt of chenodeoxycholic acid (CDCA), is a physiologically important bile acid synthesized in the liver from cholesterol.[1] Beyond its role in lipid digestion, CDCA is a potent signaling molecule that can influence various cellular processes.[1] In cell culture, NaCDC is a valuable tool for studying cellular responses to bile acids, including proliferation, apoptosis, and the modulation of specific signaling cascades. Its effects are often cell-type specific and concentration-dependent.
Data Presentation
The cellular response to this compound is highly dependent on the cell type and the concentration used. Below is a summary of reported effects of chenodeoxycholic acid on various cell lines.
| Cell Line | Concentration | Exposure Time | Effect |
| IPEC-J2 | 25 µM, 50 µM | 24 hours | Increased cell viability |
| IPEC-J2 | >200 µM | 24 hours | Decreased cell viability |
| Mouse Embryonic Stem (mES) Cells | 100 µM | 72 hours | Induced differentiation, no cytotoxicity |
| Mouse Embryonic Stem (mES) Cells | 200 µM | Not Specified | Reduced cell number and viability by ~50% |
| Rat Hepatocytes | 10-1000 µM | 6 hours | Dose-dependent toxicity |
| HepG2 | 1 µg/mL (with 10 µM sorafenib) | 24 hours | Enhanced the proliferation-inhibitory effect of sorafenib |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound (powder)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile container
-
Sterile 0.22 µm filter
-
Sterile storage tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile PBS or serum-free medium to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or mix until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final desired concentration in complete cell culture medium.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (NaCDC) stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
-
Treatment with NaCDC:
-
Prepare serial dilutions of the NaCDC stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different NaCDC concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the NaCDC stock) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Read the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.[3]
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Cells treated with NaCDC (and control cells)
-
Annexin V-FLUOS staining kit (or equivalent) containing:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the desired concentrations of NaCDC for the appropriate duration. Include untreated control cells.
-
After treatment, collect both the floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[4]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[4]
-
Signaling Pathways and Visualizations
This compound can modulate several key signaling pathways. The following diagrams illustrate some of the reported mechanisms.
Caption: CDCA-mediated activation of the TGR5-cAMP-PKA signaling pathway.
Caption: Dual pathways of CDCA-induced apoptosis.
Caption: General experimental workflow for studying NaCDC effects in cell culture.
References
in vitro assay guide for sodium chenodeoxycholate
An essential bile acid, sodium chenodeoxycholate (CDCA), serves as a crucial signaling molecule in a variety of physiological and pathological processes.[1] It is a potent natural agonist for the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5, making it a valuable tool for in vitro studies of metabolic regulation, cholestasis, inflammation, and cancer.[2][3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in in vitro assays.
Application Notes
This compound is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver.[4] In vitro, CDCA is used to investigate cellular mechanisms related to bile acid homeostasis, cytotoxicity, and receptor-mediated signaling. Its effects are dose-dependent and cell-type specific. At high concentrations, CDCA can be cytotoxic by inducing apoptosis through oxidative stress and mitochondrial dysfunction.[5][6] At lower, more physiological concentrations, it primarily acts as a ligand to activate nuclear receptors and cell surface receptors, modulating gene expression and cellular responses.[7]
Key in vitro applications include:
-
FXR and TGR5 Activation: Studying the activation of these receptors and their downstream signaling cascades.[7][8]
-
Cytotoxicity and Apoptosis: Investigating the mechanisms of bile acid-induced cell death in various cell types, particularly hepatocytes and gastrointestinal cells.[2][9]
-
Mitochondrial Function: Assessing the impact of bile acids on mitochondrial integrity, including the induction of the mitochondrial permeability transition pore (PTP).[10][11]
-
Inflammation: Modulating inflammatory pathways, such as the suppression of lipopolysaccharide (LPS)-induced cytokine production.[3]
-
Gene Expression Analysis: Examining the regulation of target genes involved in bile acid synthesis and transport (e.g., SHP, BSEP, CYP7A1).[12][13][14]
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by this compound and a general workflow for in vitro experiments.
References
- 1. ケノデオキシコール酸ナトリウム ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Bile Acids Elevated in Chronic Periaortitis Could Activate Farnesoid-X-Receptor to Suppress IL-6 Production by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 5. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic chenodeoxycholic acid derivatives inhibit glioblastoma multiform tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chenodeoxycholate is a potent inducer of the permeability transition pore in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sodium Chenodeoxycholate in Liver Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver organoids have emerged as a powerful in vitro model system, recapitulating the complex cellular architecture and functionality of the native liver. These three-dimensional structures, derived from pluripotent stem cells or primary liver tissues, offer a physiologically relevant platform for disease modeling, drug screening, and regenerative medicine research.[1][2] Sodium chenodeoxycholate (CDC), a primary bile acid, plays a critical role in hepatic physiology and pathophysiology. Its application in liver organoid culture is instrumental for studying bile acid homeostasis, drug metabolism, and the pathogenesis of cholestatic liver diseases.
Chenodeoxycholic acid (CDCA), the active form of this compound, is a potent natural agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that governs the expression of genes involved in bile acid synthesis, transport, and metabolism.[1][2] Activation of the FXR pathway in liver organoids promotes their maturation, enhances the expression of key hepatic markers, and induces the activity of drug-metabolizing enzymes, thereby providing a more functionally mature and predictive in vitro model.[3][4]
These application notes provide a comprehensive guide to the use of this compound in liver organoid culture, including detailed experimental protocols, quantitative data on its effects, and a description of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of chenodeoxycholic acid (CDCA) treatment on human hepatocytes and cholangiocyte organoids. While data specific to liver organoids is still emerging, these findings from closely related in vitro systems provide valuable insights into the expected dose-dependent and time-course effects.
Table 1: Dose-Response Effect of Chenodeoxycholic Acid (CDCA) on Gene Expression in Primary Human Hepatocytes (48h Treatment)
| Gene | Function | Fold Change (vs. Control) at 50 µM CDCA |
| Bile Acid Homeostasis | ||
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | ↓ (Significant decrease) |
| FGF19 | Intestinal fibroblast growth factor, regulates bile acid synthesis | ↑ (Significant increase) |
| SLC51A (OSTα) | Basolateral bile acid efflux transporter | ↑ (Significant increase) |
| SLC51B (OSTβ) | Basolateral bile acid efflux transporter | ↑ (Significant increase) |
| ABCB11 (BSEP) | Canalicular bile acid export pump | ↑ (Significant increase) |
| Lipid Homeostasis | ||
| APOA1 | Apolipoprotein A1 | ↑ |
| APOB | Apolipoprotein B | ↓ |
| HMGCS2 | Ketogenesis | ↑ |
| Drug Metabolism | ||
| CYP1A2 | Cytochrome P450 enzyme | ↑ |
| CYP2E1 | Cytochrome P450 enzyme | ↓ |
| UGT1A1 | UDP glucuronosyltransferase | ↑ |
| SULT2A1 | Sulfotransferase | ↑ |
Data adapted from studies on primary human hepatocytes treated with 50 µM CDCA for 48 hours.[5]
Table 2: Time-Course Effect of Chenodeoxycholic Acid (CDCA) on Gene Expression in Primary Human Hepatocytes (50 µM CDCA)
| Gene | Fold Change at 24h | Fold Change at 48h |
| FGF19 | ↑ | ↑↑ |
| CYP7A1 | ↓ | ↓↓ |
| ABCB11 (BSEP) | ↑ | ↑↑ |
| SLC51A (OSTα) | ↑ | ↑↑ |
Data adapted from studies on primary human hepatocytes.[5]
Table 3: Effect of Chenodeoxycholic Acid (CDCA) on FXR Target Gene Expression in Human Cholangiocyte Organoids
| Gene | Function | Fold Change (vs. Control) |
| NR1H4 (FXR) | Bile acid receptor | ↑ |
| NR0B2 (SHP) | Small heterodimer partner, inhibits CYP7A1 | ↑ |
| SLC51A (OSTα) | Basolateral bile acid efflux transporter | ↑ |
| FGF19 | Intestinal fibroblast growth factor | ↑ |
Data adapted from studies on human cholangiocyte organoids treated with CDCA.[4]
Experimental Protocols
Protocol 1: General Culture and Maintenance of Human Liver Organoids
This protocol outlines the basic steps for culturing human liver organoids derived from primary tissues or pluripotent stem cells.
Materials:
-
Human liver organoid culture medium (e.g., HepatiCult™ Organoid Growth Medium)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
24-well tissue culture plates
-
Sterile pipette tips and serological pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw frozen liver organoids or expand existing cultures according to standard protocols.
-
Embed organoids in 50 µL domes of basement membrane matrix in a 24-well plate.
-
After polymerization of the matrix, add 500 µL of liver organoid expansion medium to each well.
-
Culture organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanical or enzymatic dissociation.
Protocol 2: Treatment of Liver Organoids with this compound
This protocol describes the treatment of established liver organoids with this compound (CDC) to induce a more mature hepatic phenotype.
Materials:
-
Established liver organoid cultures (from Protocol 1)
-
This compound (CDC) stock solution (e.g., 100 mM in DMSO or water)
-
Liver organoid differentiation medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the treatment medium by supplementing the liver organoid differentiation medium with the desired final concentration of CDC. A starting concentration of 50 µM is recommended based on studies with primary hepatocytes.[5] A dose-response experiment (e.g., 10 µM, 50 µM, 100 µM) is advised to determine the optimal concentration for your specific organoid line and experimental endpoint.
-
Aspirate the expansion medium from the organoid cultures.
-
Wash the organoids once with 500 µL of PBS.
-
Add 500 µL of the CDC-containing differentiation medium to each well.
-
Incubate the organoids for the desired treatment duration. For time-course experiments, typical time points are 24, 48, and 72 hours.[5]
-
For longer-term treatments, replace the CDC-containing medium every 2-3 days.
-
At the end of the treatment period, harvest the organoids for downstream analysis.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the analysis of gene expression changes in CDC-treated liver organoids.
Materials:
-
CDC-treated and control liver organoids
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ALB, CYP3A4, CYP7A1, FGF19, SLC51A, ABCB11) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest organoids from the basement membrane matrix using a cell recovery solution.
-
Extract total RNA from the organoid pellets according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between CDC-treated and control organoids.[6]
Protocol 4: Assessment of Cytochrome P450 (CYP) 3A4 Activity
This protocol describes a method to measure the enzymatic activity of CYP3A4, a key drug-metabolizing enzyme, in liver organoids.[7][8]
Materials:
-
CDC-treated and control liver organoids
-
CYP3A4 substrate (e.g., midazolam)
-
CYP reaction buffer or culture medium
-
LC-MS system for metabolite detection
Procedure:
-
Harvest organoids and resuspend them in pre-warmed CYP reaction buffer or culture medium.
-
Add the CYP3A4 substrate (e.g., midazolam) to the organoid suspension at a final concentration of 1 µM.
-
Incubate at 37°C for a defined period (e.g., 1-24 hours).
-
Collect the supernatant.
-
Analyze the supernatant using LC-MS to quantify the formation of the metabolite (e.g., 1'-hydroxy midazolam).[7]
-
Normalize the metabolite concentration to the total protein content or cell number of the organoids.
Protocol 5: Organoid Viability Assay
This protocol provides a method to assess the viability of liver organoids following CDC treatment.
Materials:
-
CDC-treated and control liver organoids in a 96-well plate format
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the organoids to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
Chenodeoxycholic acid is a primary bile acid that acts as a natural ligand for the Farnesoid X Receptor (FXR). The activation of FXR in hepatocytes initiates a complex signaling cascade that regulates bile acid homeostasis, lipid metabolism, and drug detoxification.
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for CDC Treatment and Analysis of Liver Organoids
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on liver organoids.
Caption: Workflow for CDC treatment and analysis of liver organoids.
Conclusion
The use of this compound in liver organoid culture provides a valuable tool for inducing a more mature and functionally relevant hepatic phenotype. By activating the FXR signaling pathway, CDC enhances the expression of genes crucial for bile acid homeostasis and drug metabolism, making the organoids a more robust model for toxicological studies and research into cholestatic liver diseases. The protocols and data presented here offer a foundation for researchers to incorporate CDC into their liver organoid culture systems, thereby advancing our understanding of liver physiology and accelerating the development of new therapeutic strategies.
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholangiocyte organoids can repair bile ducts after transplantation in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Quantitative Gene Expression Analysis Reveals Transition of Fetal Liver Progenitor Cells to Mature Hepatocytes after Transplantation in uPA/RAG-2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Membrane Protein Extraction Using Sodium Chenodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for drug discovery and biomedical research. However, their hydrophobic nature presents significant challenges for extraction and purification. Sodium chenodeoxycholate, a bile salt detergent, offers an effective method for solubilizing membrane proteins while preserving their structural integrity and function. These application notes provide a detailed protocol for the extraction of membrane proteins using this compound, including data on its physicochemical properties and a comparison with other commonly used detergents.
This compound is an anionic detergent that is effective in disrupting lipid bilayers and protein-protein interactions. Its rigid steroidal structure contributes to the formation of small micelles that can encapsulate membrane proteins, shielding their hydrophobic domains from the aqueous environment. Careful optimization of the detergent concentration, buffer conditions, and temperature is critical for successful and reproducible membrane protein extraction.
Physicochemical Properties of Bile Salts
Understanding the properties of the detergent is essential for optimizing extraction protocols. The critical micelle concentration (CMC) is a key parameter, as detergents are most effective at concentrations above their CMC.
| Detergent | Critical Micelle Concentration (CMC) (mM) | Molecular Weight ( g/mol ) | Aggregation Number |
| This compound | 2-6 | 414.55 | 2-10 |
| Sodium Cholate | 9-15 | 430.56 | 2-4 |
| Sodium Deoxycholate | 2-6 | 414.55 | 4-10 |
Recommended Starting Conditions for Solubilization
The optimal conditions for membrane protein extraction can vary depending on the specific protein and membrane source. The following table provides recommended starting concentrations for this compound and other detergents for comparison.
| Parameter | This compound | Sodium Deoxycholate | Triton X-100 |
| Concentration (% w/v) | 1.0 - 2.0% | 1.0 - 2.0% | 0.5 - 1.0% |
| Detergent:Protein Ratio (w/w) | 2:1 to 10:1 | 2:1 to 10:1 | 2:1 to 5:1 |
| Temperature | 4°C or room temperature | 4°C or room temperature | 4°C |
| Incubation Time | 30 minutes to 4 hours | 30 minutes to 4 hours | 1 to 4 hours |
Experimental Protocol: Membrane Protein Extraction
This protocol provides a step-by-step guide for the extraction of integral membrane proteins from cultured mammalian cells using this compound.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) this compound
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge
Procedure
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer until >90% lysis is achieved.
-
-
Isolation of Crude Membranes:
-
Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant containing the cytosolic proteins.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate the suspension for 1-2 hours at 4°C with gentle agitation.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Downstream Processing:
-
The solubilized membrane proteins are now ready for downstream applications such as affinity chromatography, immunoprecipitation, or Western blotting.
-
Diagrams
Caption: Workflow for membrane protein extraction.
Caption: Detergent-mediated solubilization of membrane proteins.
Application Notes & Protocols: HPLC Analysis of Sodium Chenodeoxycholate in Biological Samples
These application notes provide a comprehensive guide for the quantitative analysis of sodium chenodeoxycholate in various biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical research.
Introduction
This compound, a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in the emulsification and absorption of dietary fats.[1][2] Its quantification in biological samples such as serum, plasma, and bile is essential for diagnosing and monitoring various hepatobiliary diseases.[3] High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers a robust and sensitive platform for this analysis.
This document outlines detailed protocols for sample preparation and HPLC analysis of this compound, primarily focusing on methods using tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, as well as fluorescence detection following derivatization.
Experimental Protocols
This protocol is adapted from methodologies that emphasize rapid and sensitive quantification of multiple bile acids, including chenodeoxycholic acid, in human serum and plasma.[3][4][5][6]
2.1.1. Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 50 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard working solution (e.g., isotopically labeled chenodeoxycholic acid) to each sample, standard, and quality control.
-
Precipitation: Add 140 µL of ice-cold methanol to precipitate proteins.[3]
-
Vortexing: Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2.1.2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18) is commonly used for the separation of bile acids.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.[8]
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[4][9]
-
Ionization Mode: Negative Electrospray Ionization (H-ESI).[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for chenodeoxycholic acid and the internal standard.
2.1.3. Experimental Workflow Diagram
References
- 1. Bile acid analysis [sciex.com]
- 2. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 3. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Preparation and Use of Sodium Chenodeoxycholate in Cell-Based Assays
Abstract
This compound (NaCDC), the sodium salt of the primary bile acid chenodeoxycholic acid (CDCA), is a key signaling molecule and a potent agonist of the Farnesoid X Receptor (FXR).[1][2] Its role in regulating metabolic and inflammatory pathways makes it an essential tool for in-vitro studies. This document provides detailed protocols for the preparation of NaCDC solutions and their application in a common cell-based reporter assay, guidance on appropriate concentrations, and a summary of relevant quantitative data.
Introduction
This compound is a biologically significant bile salt that acts as a ligand for the nuclear receptor FXR.[2] The activation of FXR by NaCDC initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and overall homeostasis.[3][4] This mechanism is central to lipid and glucose metabolism.[2] Consequently, NaCDC is widely used in cell-based assays to study metabolic diseases, cholestasis, and to screen for novel therapeutic agents that modulate the FXR pathway. Proper preparation and handling of NaCDC solutions are critical for obtaining accurate and reproducible experimental results.
Quantitative Data Summary
The following table summarizes key physicochemical and biological parameters for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 414.55 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | For preparing concentrated stock solutions.[6][7] |
| Solubility in Water | Sparingly soluble | Salts of organic compounds often have low solubility in polar solvents.[8] |
| Recommended Stock Solution | 10-100 mM in 100% DMSO | Prepare high-concentration stocks to minimize final DMSO concentration in culture.[6] |
| Typical Working Concentration | 1-100 µM | Effective concentration range for FXR activation in reporter assays.[9][10] |
| FXR Activation (EC₅₀) | Varies significantly by cell type and assay conditions. | - |
| Cytotoxicity (IC₅₀) | Highly variable depending on the cell line and exposure time.[11][12][13] | Can range from <100 µM to >500 µM. |
| Final DMSO in Culture | < 0.5% (v/v) | Most cell lines tolerate up to 0.5% DMSO; sensitive cells may require ≤ 0.1%.[7][14] |
Experimental Protocols
Protocol for Preparation of 100 mM NaCDC Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of NaCDC for use in cell-based assays.
Materials:
-
This compound (powder, ≥97% purity)[5]
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, 0.22 µm syringe filter (optional, if sterility is a major concern)
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of NaCDC: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.001 L x 0.1 mol/L x 414.55 g/mol x 1000 mg/g = 41.46 mg
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 41.46 mg of NaCDC powder and transfer it to a sterile conical tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at high speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol for FXR Activation Reporter Gene Assay
Objective: To quantify the activation of the Farnesoid X Receptor (FXR) in response to NaCDC treatment using a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable host cells)
-
FXR reporter plasmid (containing an FXR response element driving a reporter gene like luciferase)
-
FXR expression plasmid
-
Transfection reagent
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
White, opaque 96-well cell culture plates
-
Prepared NaCDC stock solution (from Protocol 3.1)
-
Positive control (e.g., GW4064)
-
Luciferase assay substrate/reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding & Transfection: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells per well.[15] Co-transfect the cells with the FXR expression plasmid and the FXR reporter plasmid according to the transfection reagent manufacturer's protocol. Incubate for 18-24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the 100 mM NaCDC stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM). Prepare a vehicle control using the same final concentration of DMSO as the highest NaCDC dose.
-
Cell Treatment: Carefully remove the transfection medium from the wells. Add 100 µL of the prepared NaCDC working solutions or controls to the respective wells.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂ to allow for receptor activation and reporter gene expression.[15]
-
Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well as per the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) of the treated wells to the vehicle control to calculate the "fold activation." Plot the fold activation against the log of the NaCDC concentration and use non-linear regression to determine the EC₅₀ value.
Mandatory Visualizations
FXR Signaling Pathway
The diagram below illustrates the mechanism by which this compound activates the FXR signaling pathway.
Caption: Activation of the FXR signaling cascade by NaCDC.
Experimental Workflow Diagram
The following diagram outlines the key steps of the FXR activation reporter gene assay described in Protocol 3.2.
Caption: Workflow for a typical FXR reporter gene assay.
References
- 1. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Chenodesoxycholsäure Natriumsalz ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Sodium Chenodeoxycholate in Gallstone Dissolution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chenodeoxycholate (CDC), a naturally occurring primary bile acid, has been a subject of extensive research for its therapeutic potential in the medical dissolution of cholesterol gallstones. This application note provides a comprehensive overview of the use of this compound in gallstone dissolution studies, detailing its mechanism of action, experimental protocols for in vitro and in vivo research, and a summary of clinical findings.
Mechanism of Action
Orally administered chenodeoxycholic acid is absorbed in the small intestine and transported to the liver. In the liver, high concentrations of CDC lead to a reduction in hepatic cholesterol synthesis.[1] This is primarily achieved through the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid and cholesterol homeostasis.
Activation of FXR by chenodeoxycholic acid initiates a signaling cascade that downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2] By inhibiting CYP7A1, the conversion of cholesterol into bile acids is reduced. This, in turn, leads to a decrease in the cholesterol saturation of bile.[1][3] The resulting unsaturated bile can then dissolve cholesterol-rich gallstones.[4]
Signaling Pathway of Chenodeoxycholate in Hepatocytes
The following diagram illustrates the signaling pathway initiated by chenodeoxycholic acid in liver cells, leading to the inhibition of cholesterol synthesis and subsequent gallstone dissolution.
Caption: Chenodeoxycholate signaling in liver cells.
Experimental Protocols
In Vitro Gallstone Dissolution Assay
This protocol outlines a method for assessing the dissolution of human or artificial cholesterol gallstones in a simulated bile environment.
Materials:
-
Human or artificially prepared cholesterol gallstones of known weight and composition.
-
This compound.
-
Taurocholate, lecithin, and other bile components for artificial bile preparation.
-
Phosphate buffered saline (PBS) at pH 7.4.
-
Shaking water bath or incubator.
-
Analytical balance.
-
Microscope for observing crystal morphology.
Protocol:
-
Artificial Bile Preparation:
-
Prepare a stock solution of artificial bile containing a mixture of bile salts (e.g., taurocholate), phospholipids (e.g., lecithin), and cholesterol in PBS to mimic the composition of human bile. The exact concentrations can be varied to represent lithogenic (supersaturated) or non-lithogenic (unsaturated) bile.
-
For the experimental group, supplement the artificial bile with this compound at various physiological and supra-physiological concentrations.
-
-
Gallstone Preparation:
-
Gently wash the gallstones with distilled water and dry them to a constant weight.
-
Record the initial weight of each gallstone.
-
-
Dissolution Assay:
-
Place a single gallstone in a sealed vial containing a known volume of the prepared artificial bile (with or without this compound).
-
Incubate the vials in a shaking water bath at 37°C with gentle agitation to simulate gallbladder motility.
-
-
Data Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours), carefully remove the gallstones from the vials.
-
Gently wash the gallstones with distilled water to remove any adherent bile components and dry them to a constant weight.
-
Record the final weight of each gallstone.
-
Calculate the percentage of weight loss to determine the dissolution rate.
-
Optionally, the bile can be analyzed for cholesterol concentration to quantify the amount of dissolved cholesterol.
-
Animal Models of Gallstone Dissolution
The C57BL/6 mouse is a commonly used animal model for studying cholesterol gallstone formation and dissolution due to its susceptibility to developing gallstones on a lithogenic diet.[5]
Materials:
-
C57BL/6 mice.
-
Lithogenic diet (typically high in fat and cholesterol, e.g., 15% fat, 1.25% cholesterol, and 0.5% cholic acid).[5]
-
Standard chow diet.
-
This compound.
-
Gavage needles.
-
Surgical tools for gallbladder removal.
-
Analytical balance.
-
Dissecting microscope.
Protocol:
-
Induction of Gallstones:
-
Feed the mice a lithogenic diet for a period of 8-10 weeks to induce the formation of cholesterol gallstones.[5] A control group should be fed a standard chow diet.
-
-
Treatment Administration:
-
After the induction period, divide the mice on the lithogenic diet into two groups: a treatment group and a control group.
-
The treatment group receives this compound, typically administered daily via oral gavage. The dosage can be varied based on the study design.
-
The control group receives a placebo (e.g., saline) via oral gavage.
-
A third group can be switched back to a standard chow diet to observe spontaneous dissolution.
-
-
Assessment of Gallstone Dissolution:
-
After the treatment period (e.g., 4-8 weeks), euthanize the mice.
-
Carefully dissect and remove the gallbladder.
-
Weigh the entire gallbladder.
-
Open the gallbladder and collect the gallstones.
-
Count the number of gallstones and determine their total weight.
-
The dissolution of gallstones can be quantified by comparing the gallstone incidence, number, and weight between the treatment and control groups.
-
Experimental Workflow Diagrams
References
- 1. Dissolution of cholesterol gallstones by bile acids in the prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing human gallstone dissolution in monkey, dog, and human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. galmedpharma.com [galmedpharma.com]
- 4. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimization of the cholesterol gallstone model in C57BL/6 mice and evaluation of Lactobacillus intervention effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Chenodeoxycholate as a Tool for Studying FXR Target Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its natural ligand is chenodeoxycholic acid (CDCA), a primary bile acid.[4][5][6] Upon activation by CDCA, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[1][7][8] This binding modulates the transcription of genes involved in various metabolic processes.
One of the primary functions of FXR activation is the negative feedback regulation of bile acid synthesis. FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][9] Additionally, intestinal FXR activation by bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress CYP7A1 expression.[10][11][12]
Sodium chenodeoxycholate (CDCA) serves as an invaluable tool for researchers studying the physiological and pathophysiological roles of FXR. By using CDCA as an FXR agonist in in vitro and in vivo models, researchers can elucidate the downstream effects of FXR activation, identify novel target genes, and screen for potential therapeutic agents that modulate FXR activity. These application notes provide detailed protocols for utilizing CDCA to study FXR target genes.
Data Presentation
Table 1: Effect of Chenodeoxycholic Acid (CDCA) on FXR Target Gene Expression
| Target Gene | Cell Type/Model | CDCA Concentration | Fold Change in Expression | Reference(s) |
| Small Heterodimer Partner (SHP) | HepG2 cells | 50 µM | ~15-fold increase | [8] |
| Bile Salt Export Pump (BSEP) | HepG2 cells | 50 µM | Significant increase | [13] |
| Fibroblast Growth Factor 19 (FGF19) | Caco-2 cells | 50 µM | Significant increase | [10] |
| Organic Solute Transporter alpha (OSTα) | Ileum mucosa | N/A (in vivo) | Decreased in cirrhosis | [11] |
| Organic Solute Transporter beta (OSTβ) | Ileum mucosa | N/A (in vivo) | Decreased in cirrhosis | [11] |
| LDL Receptor (LDLR) | Human hepatocytes | N/A (in vivo) | ~20% reduction in binding | [14] |
Note: The fold change values are approximate and can vary depending on the specific experimental conditions.
Table 2: Potency of Bile Acids as FXR Agonists
| Bile Acid | EC50 (µM) |
| Chenodeoxycholic acid (CDCA) | 17 |
| Deoxycholic acid (DCA) | >17 |
| Lithocholic acid (LCA) | >17 |
| Cholic acid (CA) | ~600 |
Source: Adapted from[10]
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To activate FXR in cultured cells to study downstream gene expression.
Materials:
-
Mammalian cell lines (e.g., HepG2, Huh7, Caco-2)
-
Complete cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CDCA) stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed the cells in the appropriate cell culture vessel and grow to the desired confluency (typically 70-80%).
-
Prepare the CDCA working solutions by diluting the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest CDCA treatment.
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the prepared CDCA working solutions or vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with downstream applications such as RNA or protein extraction.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
Objective: To quantify the changes in mRNA expression of FXR target genes following CDCA treatment.
Materials:
-
CDCA-treated and control cells
-
RNA isolation kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Isolation: Lyse the cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of FXR in response to CDCA treatment.
Materials:
-
Host cells (e.g., HEK293T, HepG2)
-
FXR expression vector
-
Luciferase reporter vector containing an FXRE promoter element
-
Transfection reagent
-
CDCA
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the host cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing Renilla luciferase is often co-transfected for normalization.
-
CDCA Treatment: After 24 hours of transfection, treat the cells with various concentrations of CDCA or a vehicle control for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.[1]
-
Luminometry:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic binding sites of FXR upon activation by CDCA.
Materials:
-
CDCA-treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade anti-FXR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.[15]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-FXR antibody or a control IgG overnight.[15]
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR using primers flanking a known FXRE to confirm enrichment, or by next-generation sequencing (ChIP-seq) for genome-wide analysis of FXR binding sites.[16][17]
Mandatory Visualization
Caption: FXR signaling pathway activated by this compound.
Caption: Experimental workflow for studying FXR target genes using CDCA.
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. NASH Target Development Service for Farnesoid X Receptor (FXR) Activators - Creative Biolabs [creative-biolabs.com]
- 4. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. Obeticholic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sodium Chenodeoxycholate Uptake in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the techniques available for measuring the uptake of sodium chenodeoxycholate, a primary bile acid, into hepatocytes. Understanding the mechanisms of hepatocyte uptake is critical for studying liver function, drug-induced liver injury (DILI), and the development of novel therapeutics targeting bile acid transporters.
This compound is primarily taken up from the portal blood into hepatocytes by specific transport proteins located on the sinusoidal membrane. The main transporters involved are the Na+-taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene) and various members of the Organic Anion Transporting Polypeptide (OATP) family.[1][2][3] These transporters play a crucial role in the enterohepatic circulation of bile acids and are also implicated in the uptake of various drugs and xenobiotics.
This document outlines three primary methods for quantifying this compound uptake: radiolabeled assays, fluorescent biosensor assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different experimental questions.
Key In Vitro Hepatocyte Models
The choice of in vitro model is crucial for obtaining physiologically relevant data. Common models include:
-
Primary Human Hepatocytes: Considered the "gold standard" as they retain many in vivo functions, including the expression and activity of key transporters and metabolic enzymes.[4] However, their availability is limited, and they can de-differentiate in culture.[5]
-
Sandwich-Cultured Hepatocytes (SCHs): This model involves culturing hepatocytes between two layers of collagen, which helps maintain cell polarity, the formation of bile canalicular networks, and prolonged viability and function.[4][5][6] SCHs are a valuable tool for studying hepatobiliary transport and drug interactions.[6]
-
Hepatocyte-like Cells (HLCs) derived from stem cells: These offer a renewable source of human hepatocytes and can be used to model liver diseases.[7]
-
Immortalized Hepatocyte Cell Lines (e.g., HepG2): While easy to culture, these lines often have lower or altered expression of key transporters compared to primary hepatocytes.[5]
Method 1: Radiolabeled this compound Uptake Assay
This classic method relies on the use of radioactively labeled chenodeoxycholate (e.g., with ¹⁴C or ³H) to directly measure its accumulation within hepatocytes.
Protocol: Radiolabeled Uptake in Plated Hepatocytes
This protocol is adapted from methodologies for measuring the uptake of radiolabeled compounds in cryopreserved hepatocytes.[8][9][10]
Materials:
-
Plated primary human or rat hepatocytes
-
Krebs-Henseleit Buffer (KHB) or similar physiological buffer
-
Radiolabeled this compound (e.g., [¹⁴C]-chenodeoxycholate)
-
Unlabeled (cold) this compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Plate cryopreserved or freshly isolated hepatocytes on collagen-coated plates and culture until a confluent monolayer is formed.
-
Pre-incubation:
-
Initiation of Uptake:
-
Aspirate the pre-incubation buffer.
-
Add 300 µL of incubation buffer containing the desired concentration of radiolabeled this compound (mixed with unlabeled chenodeoxycholate to achieve the desired specific activity).
-
Incubate at 37°C for a defined period (e.g., 1, 2, 5, 10 minutes). Time course experiments are recommended to determine the initial linear uptake phase.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the incubation buffer.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular substrate.[8]
-
-
Cell Lysis and Quantification:
-
After the final wash, aspirate the PBS completely.
-
Add 0.5 mL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for at least 30 minutes with gentle shaking to ensure complete lysis.[8]
-
Transfer a portion of the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein content in each well (e.g., using a BCA protein assay).[8] This is used to normalize the uptake data.
-
-
Data Analysis:
Method 2: Fluorescent Bile Acid Analogue Uptake Assay
This method utilizes fluorescently labeled bile acid analogues that are substrates for the same transporters as chenodeoxycholate. This allows for real-time visualization and quantification of uptake using fluorescence microscopy or plate readers. A commonly used analogue is chenodeoxycholylglycylamidofluorescein (CDCGamF).[11][12]
Protocol: Fluorescent Uptake using CDCGamF
Materials:
-
Hepatocytes cultured on collagen-coated, glass-bottom plates suitable for microscopy.
-
Fluorescent bile acid analogue (e.g., CDCGamF).
-
Physiological buffer (e.g., HBSS or KHB).
-
Fluorescence microscope with a suitable filter set or a fluorescence plate reader.
-
Image analysis software.
Procedure:
-
Cell Preparation: Seed hepatocytes on collagen-coated glass-bottom dishes or multi-well plates.
-
Pre-incubation:
-
Wash the cells twice with pre-warmed (37°C) buffer.
-
Incubate the cells in buffer for 10-15 minutes at 37°C.
-
-
Uptake Measurement:
-
Replace the buffer with a pre-warmed solution containing the fluorescent bile acid analogue (e.g., 1-5 µM CDCGamF).
-
Immediately begin acquiring images using a fluorescence microscope at defined time intervals (e.g., every 30 seconds for 5-10 minutes). Alternatively, use a fluorescence plate reader to measure the increase in intracellular fluorescence over time.
-
-
Data Analysis:
-
For microscopy data, use image analysis software to quantify the mean fluorescence intensity within individual cells or across the entire field of view at each time point.
-
Plot the fluorescence intensity against time to determine the initial rate of uptake.
-
The data can be normalized to the number of cells or protein concentration.
-
To confirm the role of specific transporters, co-incubate with known inhibitors (e.g., cyclosporin A for OATPs and NTCP) and measure the reduction in uptake.[11][13]
-
Method 3: LC-MS/MS-Based Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying unlabeled chenodeoxycholate and its metabolites in cell lysates and culture medium.[14][15][16][17] This technique is considered the gold standard for bioanalysis.[16]
Protocol: LC-MS/MS Quantification of Intracellular Chenodeoxycholate
Materials:
-
Plated hepatocytes.
-
Physiological buffer (e.g., KHB).
-
This compound.
-
Ice-cold PBS.
-
Methanol or acetonitrile for protein precipitation and extraction.
-
Internal standard (e.g., a stable isotope-labeled version of chenodeoxycholate like d4-chenodeoxycholate).
-
LC-MS/MS system.
Procedure:
-
Uptake Experiment:
-
Perform the uptake experiment as described in Method 1 (steps 1-4), but using unlabeled this compound.
-
-
Cell Lysis and Extraction:
-
After the final wash with ice-cold PBS, add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard to each well.
-
Incubate on ice for 20-30 minutes to precipitate proteins and extract the analyte.
-
Scrape the cells and transfer the entire content (lysate and cell debris) to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully collect the supernatant, which contains the extracted chenodeoxycholate.
-
The sample may need to be dried down and reconstituted in a mobile phase-compatible solvent before injection.
-
-
LC-MS/MS Analysis:
-
Inject the processed sample into the LC-MS/MS system.
-
Separate chenodeoxycholate from other cellular components using a suitable chromatography column and gradient.
-
Quantify the amount of chenodeoxycholate using multiple reaction monitoring (MRM) in negative ion mode.[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of chenodeoxycholate and the internal standard.
-
Calculate the concentration of chenodeoxycholate in the samples based on the standard curve.
-
Normalize the data to the protein concentration of the cell lysate.
-
Calculate the uptake rate as described for the radiolabeled assay.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for easy comparison. This includes kinetic parameters if determined.
Table 1: Kinetic Parameters of Bile Acid Uptake in Hepatocytes
| Bile Acid Analogue | Transporter | Cell System | K_m (µM) | V_max (pmol/mg protein/min) | Reference |
| Tauro-nor-THCA-24-DBD | NTCP/OATPs | Rat Hepatocytes | 2.8 ± 0.5 | 139 ± 9 | [13] |
| Taurocholate | NTCP | CHO-hNTCP cells | 6.2 ± 0.8 | N/A | [13] |
| Estrone-3-sulfate | OATP1B1 | CHO-OATP1B1 cells | 4.3 ± 0.6 | N/A | [13] |
| Estrone-3-sulfate | OATP1B3 | CHO-OATP1B3 cells | 1.8 ± 0.3 | N/A | [13] |
Visualization of Key Processes
Signaling and Transport Pathways
The uptake of this compound into hepatocytes is a critical step in the enterohepatic circulation. This process is primarily mediated by NTCP and OATPs at the sinusoidal membrane.
References
- 1. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
- 2. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides and modulated by intestinal sensing of plasma bile acid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Models of the Liver: Disease Modeling, Drug Discovery and Clinical Applications - Hepatocellular Carcinoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. View of In Vitro Models of the Liver: Disease Modeling, Drug Discovery and Clinical Applications | Exon Publications [exonpublications.com]
- 6. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro functional models for human liver diseases and drug screening: beyond animal testing - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM01872H [pubs.rsc.org]
- 8. xenotech.com [xenotech.com]
- 9. In vitro Assessment of Transporter-Mediated Uptake in Plated Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. veritastk.co.jp [veritastk.co.jp]
- 11. Heterogeneous accumulation of fluorescent bile acids in primary rat hepatocytes does not correlate with their homogenous expression of ntcp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sodium Chenodeoxycholate in Drug Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chenodeoxycholate, a primary bile salt, has emerged as a significant tool in pharmaceutical research for its ability to enhance the absorption of poorly permeable drugs. Its amphiphilic nature allows it to interact with biological membranes, transiently increasing their permeability and facilitating the transport of drug molecules across cellular barriers. These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and key data associated with the use of this compound as a permeation enhancer in drug absorption studies.
Mechanism of Action
This compound primarily enhances drug absorption through the paracellular pathway by modulating the integrity of tight junctions between epithelial cells.[1] This mechanism involves several key actions:
-
Alteration of Tight Junction Protein Localization: Bile salts can induce the redistribution and removal of key tight junction proteins such as occludin and zonula occludens-1 (ZO-1) from the cell-cell junctions. This disruption of the tight junction complex leads to an increase in the permeability of the paracellular space.
-
Increased Membrane Fluidity: this compound can insert into the lipid bilayer of cell membranes, increasing their fluidity. This alteration can further contribute to the transient disruption of tight junctions.
-
Formation of Micelles: At concentrations above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate lipophilic drugs, potentially increasing their solubility in the aqueous environment of the gastrointestinal tract and facilitating their transport to the epithelial surface.
The following diagram illustrates the proposed signaling pathway for the modulation of tight junctions by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Sodium Chenodeoxycholate (NaCDC) Solubility in PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of sodium chenodeoxycholate (NaCDC) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (NaCDC) in PBS?
A1: The aqueous solubility of NaCDC, a primary bile acid, is limited in neutral pH buffers like PBS.[1] The reported solubility in PBS at pH 7.2 is approximately 0.5 mg/mL.[2] Its solubility is highly dependent on the pH of the solution.
Q2: Why is my NaCDC solution in PBS cloudy or forming a precipitate?
A2: Cloudiness or precipitation of NaCDC in PBS is a common issue and can be attributed to several factors:
-
pH: Chenodeoxycholic acid has a tendency to precipitate at a pH around 7.0-7.1.[3] Standard PBS is typically at pH 7.2-7.4, which is very close to this precipitation point.
-
Concentration: The desired concentration of your NaCDC solution may exceed its solubility limit in PBS under your experimental conditions.
-
Temperature: Temperature can influence the solubility and micellar aggregation of bile salts.[4] Preparing or storing the solution at a low temperature (e.g., 4°C) can decrease solubility.
-
Dissolution Method: Directly adding a large amount of NaCDC powder to PBS without proper technique can lead to the formation of aggregates that are difficult to dissolve.
Q3: How does temperature affect the solubility of NaCDC in PBS?
A3: For many substances that absorb heat when dissolving, an increase in temperature leads to an increase in solubility.[5] Gently warming the solution can help dissolve NaCDC. Temperature also affects the micelle formation of NaCDC; the mean aggregation number of NaCDC micelles decreases as the temperature increases.[4]
Q4: Can I store my NaCDC in PBS solution?
A4: It is generally not recommended to store aqueous solutions of bile salts for more than one day, as they can be prone to precipitation and microbial growth.[6][7] If storage is necessary, it should be short-term, and the solution should be visually inspected for any precipitation before use.
Q5: What is the role of micelles in NaCDC solubility?
A5: Above a certain concentration, known as the critical micelle concentration (CMC), bile salt molecules like NaCDC self-assemble into micelles. This process can increase the apparent solubility of the bile salt. The CMC and the size of the micelles are influenced by factors such as temperature and the ionic strength of the buffer.[4]
Troubleshooting Guide: Dissolving NaCDC in PBS
This guide provides a systematic approach to resolving common issues encountered when preparing NaCDC solutions in PBS.
Issue 1: NaCDC powder is not dissolving or the solution is cloudy upon preparation.
-
Cause: This is often due to the low intrinsic solubility of NaCDC at near-neutral pH, slow dissolution kinetics, or the concentration being too high.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your PBS is slightly alkaline (pH 7.4-8.0). You can adjust the pH of your PBS with small amounts of 1N NaOH.
-
Gentle Heating: Warm the solution in a water bath to 37°C. This can significantly improve the rate and extent of dissolution.[8] Avoid boiling, as it may degrade the compound.
-
Sonication: Use a bath sonicator to break up powder aggregates and enhance dissolution.
-
Incremental Addition: Add the NaCDC powder to the PBS in small portions while continuously stirring or vortexing.
-
Allow Sufficient Time: Dissolution of some bile salts can be slow. A protocol for a related compound, sodium deoxycholate, suggests rocking the solution for 12-16 hours to ensure complete dissolution.[9]
-
Issue 2: A clear NaCDC solution precipitates after cooling or upon storage.
-
Cause: The solution was likely supersaturated at a higher temperature, and the NaCDC precipitated out as it cooled. Changes in pH during storage can also cause precipitation.
-
Troubleshooting Steps:
-
Prepare Freshly: The most reliable approach is to prepare the NaCDC solution fresh before each experiment.
-
Re-dissolve with Warming: If you must use a stored solution that has precipitated, gently warm it to 37°C with stirring to see if the precipitate redissolves. Ensure the solution is completely clear before use.
-
Consider a Co-solvent: For higher concentrations, preparing a concentrated stock in an organic solvent is the recommended method (see Protocol 1 below).
-
Issue 3: The NaCDC solution clogs the sterile filter.
-
Cause: This may be due to undissolved particles, the formation of aggregates or micelles that are too large for the filter pores, or incompatibility of the solution with the filter membrane.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before filtering, ensure that the NaCDC is fully dissolved. Visually inspect the solution against a dark background for any particulate matter.
-
Choose the Right Filter Membrane: For aqueous solutions, hydrophilic membranes are recommended.
-
Polyethersulfone (PES): Generally good for biological fluids and offers low protein binding. It is suitable for high-pH applications.[10]
-
Polyvinylidene difluoride (PVDF): Offers broad chemical compatibility and low protein binding. Hydrophilic PVDF is suitable for aqueous solutions.[11]
-
Nylon: Can be used for high-pH samples but may not be ideal for applications where protein recovery is critical.[10]
-
-
Consider a Prefilter: If the solution has a high load of particulates, using a prefilter with a larger pore size before the final sterile filtration can prevent clogging of the 0.22 µm filter.
-
Quantitative Data Summary
The solubility of this compound is highly dependent on the experimental conditions. The following table summarizes available data to guide solution preparation.
| Parameter | Value | Conditions | Source(s) |
| Solubility in PBS | ~0.5 mg/mL | pH 7.2 | [2] |
| Precipitation pH | 7.0 - 7.1 | In water at 37°C | [3] |
| Solubility of Free Acid | 250 µM | In water | [3] |
| Solubility in Organic Solvents | DMSO: 10 mg/mLDMF: 3 mg/mLEthanol: 1 mg/mL | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a NaCDC Working Solution in PBS via an Organic Stock
This is the recommended method for achieving higher concentrations of NaCDC in PBS and for applications sensitive to particulate matter.
Materials:
-
This compound (NaCDC) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes
-
Vortex mixer and water bath
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of NaCDC powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the NaCDC is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
-
Prepare the Final Working Solution:
-
Warm the sterile 1x PBS to 37°C.
-
While vortexing the warm PBS, add the NaCDC/DMSO stock solution dropwise to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent effects in biological assays.
-
-
Final Check:
-
Ensure the final solution is clear and free of any precipitate. If a slight haze appears, continue to vortex and incubate at 37°C for a short period.
-
Use the solution immediately for best results.
-
Protocol 2: Preparation of Standard 1x PBS (pH 7.4)
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Deionized water
-
1N HCl or 1N NaOH for pH adjustment
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Dissolve Salts:
-
To prepare 1 liter of 1x PBS, start with approximately 800 mL of deionized water in a beaker.
-
Add the following salts while stirring:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir until all salts are completely dissolved.[12]
-
-
Adjust pH:
-
Place a calibrated pH meter into the solution.
-
Adjust the pH to 7.4 by adding 1N HCl or 1N NaOH dropwise.[12]
-
-
Final Volume:
-
Once the pH is correct, pour the solution into a 1-liter graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
-
Sterilization:
-
Sterilize the PBS solution by autoclaving or by filtration through a 0.22 µm sterile filter. Store at room temperature.[12]
-
Visualizations
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Preparation of PBS Solution [protocols.io]
- 3. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micelle formation of this compound and solubilization into the micelles: comparison with other unconjugated bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tischscientific.com [tischscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Preparations â Membrane Solutions [membrane-solutions.com]
- 12. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Sodium Chenodeoxycholate (NaCDC) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of sodium chenodeoxycholate (NaCDC) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NaCDC)?
A1: this compound (NaCDC) is the sodium salt of chenodeoxycholic acid, a primary bile acid. In research, it is used for various purposes, including studying its effects on cell signaling, inducing apoptosis, and acting as a detergent to break down lipids by forming micelles.[1] It is an anionic surfactant with a critical micelle concentration (CMC) that is influenced by temperature and other solution conditions.[2]
Q2: What are the primary causes of NaCDC precipitation in cell culture media?
A2: Precipitation of NaCDC in aqueous solutions like cell culture media is primarily caused by several factors:
-
Low pH: The pH of the solution is a critical factor. NaCDC is the salt of a weak acid. If the pH of the media drops, the chenodeoxycholate anion can become protonated, forming the less soluble chenodeoxycholic acid, which then precipitates out of the solution.
-
Low Temperature: The solubility of NaCDC is temperature-dependent. A decrease in temperature, such as moving media from a warm incubator to room temperature or refrigeration, can significantly decrease its solubility and cause it to precipitate.[3]
-
High Concentration: Exceeding the solubility limit of NaCDC in the specific medium will lead to precipitation. This limit can be influenced by the other components of the media.
-
Presence of Divalent Cations: Cell culture media often contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can form insoluble salts with chenodeoxycholate, leading to precipitation.
-
High Ionic Strength: While moderate ionic strength can influence micelle formation, very high salt concentrations can lead to a "salting-out" effect, reducing the solubility of NaCDC.[3]
Q3: How should I prepare a stock solution of NaCDC to ensure it remains dissolved?
A3: Preparing a concentrated, stable stock solution is key to preventing precipitation in your final culture medium. It is recommended to dissolve NaCDC powder in a minimal amount of a suitable solvent, such as sterile water or a buffer with a slightly alkaline pH (e.g., pH 7.5-9.0). If solubility issues persist, adding a small amount of 0.1M NaOH dropwise while stirring can help increase the pH and facilitate dissolution.[4] Once fully dissolved, the stock solution should be sterilized, typically by filtration through a 0.22 µm filter.
Q4: What is the recommended method for storing NaCDC powder and solutions?
A4: NaCDC powder should be stored at 4°C and protected from light.[1] For solutions, storage conditions can vary. Some sources suggest that solutions of related bile salts can be stored for extended periods at -80°C.[5] However, it is generally recommended to prepare working solutions fresh.[6] If storing a stock solution, it is advisable to store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guide: NaCDC Precipitation
This guide addresses specific issues you may encounter with NaCDC precipitation during your experiments.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding NaCDC stock to media. | pH Shock: The local pH where the stock solution is added may drop significantly, causing the formation of insoluble chenodeoxycholic acid. High Concentration of Divalent Cations: The media has a high concentration of Ca²⁺ or Mg²⁺. | 1. Add the NaCDC stock solution dropwise to the culture media while gently stirring or swirling. This prevents localized high concentrations and pH shock. 2. Ensure the pH of the final supplemented media is in the physiological range (typically 7.2-7.4) and adjust if necessary. 3. Consider preparing the NaCDC stock in a buffered solution (e.g., with phosphate) to improve stability against pH changes.[7] |
| Solution becomes cloudy or forms a precipitate after storage (e.g., at 4°C). | Temperature-Dependent Solubility: The solubility of NaCDC has decreased due to the lower temperature.[3] | 1. Gently warm the solution in a 37°C water bath with occasional swirling to redissolve the precipitate. Do not overheat. 2. For future experiments, prepare the NaCDC-supplemented media fresh and use it the same day to avoid storage-related precipitation.[6] |
| A fine, crystalline precipitate appears over time in the incubator. | Media pH Drop: Cellular metabolism can cause the pH of the culture medium to decrease over time, leading to the protonation and precipitation of NaCDC. Evaporation: Evaporation of water from the culture dish can increase the concentration of all components, including NaCDC, beyond its solubility limit. | 1. Monitor the pH of your culture medium regularly. Use a well-buffered medium (e.g., HEPES-buffered) if pH stability is an issue. 2. Ensure proper humidification in the incubator to minimize evaporation. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting NaCDC precipitation.
Caption: A flowchart for diagnosing and resolving NaCDC precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (NaCDC) Stock Solution
-
Materials:
-
This compound powder (MW: 414.57 g/mol )[1]
-
Sterile, nuclease-free water
-
0.1 M NaOH solution (sterile)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
Weigh out 41.46 mg of NaCDC powder and place it into a sterile conical tube.
-
Add 900 µL of sterile water to the tube.
-
Vortex briefly to suspend the powder. NaCDC may not fully dissolve at this stage.
-
While gently vortexing or stirring, add the sterile 0.1 M NaOH solution dropwise (typically 5-20 µL) until the solution becomes clear. Monitor the pH to ensure it is between 7.5 and 9.0. Avoid an excessively high pH.
-
Once the NaCDC is completely dissolved, add sterile water to bring the final volume to 1.0 mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in single-use aliquots at -20°C.
-
Protocol 2: Supplementing Cell Culture Media with NaCDC
-
Materials:
-
Prepared NaCDC stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes or micropipettes
-
-
Procedure:
-
Thaw the required aliquot of NaCDC stock solution at room temperature or in a 37°C water bath.
-
Place the pre-warmed cell culture medium in a sterile bottle or flask on a magnetic stir plate with a sterile stir bar, and begin gentle stirring.
-
Using a sterile pipette, slowly add the required volume of the NaCDC stock solution drop-by-drop into the vortex of the stirring media.
-
Allow the media to stir for an additional 5-10 minutes to ensure complete and uniform mixing.
-
The supplemented medium is now ready for use. It is highly recommended to use the media immediately after preparation.
-
Signaling Pathway Visualization
NaCDC and its conjugated forms, like glycochenodeoxycholate (GCDC), are known to activate specific cellular signaling pathways. GCDC has been shown to induce stemness and chemoresistance in hepatocellular carcinoma cells through the activation of the STAT3 signaling pathway.[6]
Caption: GCDC-mediated activation of the STAT3 pathway in cancer cells.
References
- 1. goldbio.com [goldbio.com]
- 2. Micelle formation of this compound and solubilization into the micelles: comparison with other unconjugated bile salts [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2021033898A1 - Sodium deoxycholate-containing aqueous composition stable against precipitation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sodium Chenodeoxycholate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sodium chenodeoxycholate (CDC) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to help you optimize CDC concentrations for your specific research needs while maintaining desired cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell biology?
This compound (CDC) is a water-soluble sodium salt of chenodeoxycholic acid, a primary bile acid. In cell biology research, it is often used to study cellular processes such as apoptosis (programmed cell death), membrane transport, and signaling pathways. Due to its cytotoxic properties at higher concentrations, it is also utilized in cancer research to investigate mechanisms of cell death.
Q2: What is the optimal concentration range of this compound for maintaining cell viability?
The optimal concentration of CDC is highly dependent on the cell type and the experimental objectives. For studies where maintaining high cell viability is critical, such as investigating subtle metabolic effects, concentrations below 1 mM are generally recommended. However, for experiments focusing on cytotoxicity or apoptosis induction, a wider range of concentrations will be necessary to establish a dose-response relationship. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic concentrations.
Q3: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of CDC varies significantly between different cell lines. For example, in some colon cancer cell lines, cytotoxicity is observed in the physiological range. It is more toxic than cholic acid but less so than lithocholic acid.[1] For human colon adenocarcinoma cells, apoptosis can be detected within 30 minutes to 2 hours of treatment.[2] It is essential to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
To prepare a stock solution of this compound, dissolve the powder in a sterile, aqueous solvent such as phosphate-buffered saline (PBS) or directly in the cell culture medium. To enhance solubility, gentle warming and vortexing may be applied. It is recommended to prepare a concentrated stock solution (e.g., 100 mM) that can be further diluted to the desired working concentrations in the culture medium. For a 10% stock solution, 5g of sodium deoxycholate can be dissolved in 30 ml of water and the volume adjusted to 50 ml; this stock should be stored protected from light at 4°C.[3][4] Always sterile-filter the final stock solution through a 0.22 µm filter before adding it to your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability in control wells (untreated cells) | - Suboptimal cell seeding density- Contamination (bacterial, fungal, mycoplasma)- Poor quality of reagents (medium, serum)- Improper handling of cells during passaging | - Optimize cell seeding density for your specific cell line.- Regularly test for and eliminate any sources of contamination.- Use fresh, high-quality reagents and screen new lots of serum.- Handle cells gently to minimize mechanical stress. |
| Precipitate formation in the culture medium upon adding CDC | - CDC concentration exceeds its solubility in the medium- Interaction of CDC with components in the serum | - Ensure the CDC stock solution is fully dissolved before adding it to the medium.- Consider preparing CDC dilutions in serum-free medium for the treatment period if compatible with your cells.- Prepare fresh stock solutions and dilute them just before use. |
| Unexpectedly high cytotoxicity at low CDC concentrations | - The cell line is particularly sensitive to CDC.- Synergistic effects with other components in the medium.- Inaccurate calculation of CDC concentration. | - Perform a wider range of serial dilutions to pinpoint the non-toxic concentration.- Simplify the medium composition during treatment to identify potential interactions.- Double-check all calculations for stock solution and final concentrations. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence level before starting the treatment.- Ensure the incubator is properly calibrated and maintained. |
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound are cell-type specific and depend on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The following table provides representative IC50 values for different compounds in various cancer cell lines to illustrate the expected range of cytotoxicity. Note that specific IC50 values for this compound should be determined empirically for your cell line of interest.
| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) |
| HT29 | T. gondii peptide | 48 | 107.2 |
| Hep-G2 | T. gondii peptide | 48 | 140.6 |
| Caco-2 | T. gondii peptide | 24 | 149.6 |
| Huh7 | Epirubicin | 24 | - |
| MCF7 | Piroxicam Conjugate | - | - |
Note: The IC50 values presented are for illustrative purposes and are not specific to this compound. Researchers should perform their own dose-response experiments to determine the precise IC50 for their experimental setup.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to achieve the desired stock concentration (e.g., 100 mM).
-
Gently warm the solution (if necessary) and vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of CDC on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CDC)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
CDC Treatment: Prepare serial dilutions of the CDC stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different CDC concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Assessment of Cell Membrane Integrity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate and treated with CDC (as in MTT assay)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Prepare Controls: Include spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell control (medium only).
-
Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure Absorbance: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 4: Measurement of Apoptosis using Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with CDC to induce apoptosis
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of CDC for the appropriate duration. Include an untreated control group.
-
Cell Lysis: After treatment, collect and lyse the cells using the lysis buffer provided in the kit.
-
Perform Caspase-3 Assay: Follow the manufacturer's protocol. This typically involves adding a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Measure Signal: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Determine Caspase-3 Activity: Compare the signal from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Visualizing Key Processes
Experimental Workflow
Caption: A typical experimental workflow for assessing the effects of this compound on cells.
CDC-Induced Intrinsic Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis induced by this compound.
Relationship between Viability, Cytotoxicity, and Apoptosis Assays
Caption: Conceptual relationship between different cell health assays in response to CDC treatment.
References
- 1. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Enhancement of apoptosis in Caco-2, Hep-G2, and HT29 cancer cell lines following exposure to Toxoplasma gondii peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting FXR Reporter Assays with Sodium Chenodeoxycholate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in Farnesoid X Receptor (FXR) reporter assays using the endogenous agonist, sodium chenodeoxycholate (CDC).
Frequently Asked Questions (FAQs)
Q1: What is an FXR reporter assay, and why is this compound used?
An FXR reporter assay is a cell-based method used to study the activation of the Farnesoid X Receptor, a key regulator of bile acid, lipid, and glucose metabolism.[1] In this assay, cells are engineered to express the FXR protein and a reporter gene (commonly luciferase) linked to an FXR-responsive promoter.[1][2] When an agonist like this compound (CDC) binds to and activates FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences called FXR response elements (FXREs), driving the expression of the luciferase reporter gene.[1][5] The resulting light output is measured and is directly proportional to FXR activation.[1]
This compound is a primary bile acid and one of the natural ligands for FXR, making it a physiologically relevant agonist for these studies.[3][6]
Q2: What are the most common sources of variability in this assay?
Variability in cell-based assays can arise from multiple sources.[7] Key contributors include inconsistent pipetting, fluctuations in cell density and health, reagent quality and preparation, and edge effects in microplates.[8][9][10] The specific properties of CDC, such as its potential for cytotoxicity at high concentrations, can also introduce variability.
Q3: How should I prepare and handle this compound for my experiments?
Proper preparation and handling of CDC are critical. It is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution, which should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations immediately before use.
Troubleshooting Guide
Below are common issues encountered during FXR reporter assays with this compound, along with their potential causes and recommended solutions.
Issue 1: High Variability Between Replicates
High variability between replicate wells is a frequent problem that can obscure meaningful results.[8]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inaccurate/Inconsistent Pipetting | Prepare a master mix of reagents (e.g., transfection mix, CDC dilutions) to be added to all replicate wells.[8] Use calibrated single and multichannel pipettes.[8] For high-throughput screening, consider using a luminometer with an automated injector.[8] |
| Edge Effects | Evaporation and temperature gradients can affect wells on the edge of the plate.[10] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples.[10] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding.[11] After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[12] |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[10] Phenotypic drift can occur at high passage numbers, leading to inconsistent responses.[9] |
Issue 2: Low or No Luciferase Signal
A weak or absent signal can prevent the accurate measurement of FXR activation.[1]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the ratio of transfection reagent to DNA.[8] Ensure the plasmid DNA is of high quality and free of endotoxins, which can inhibit transfection or cause cell death.[13] |
| Suboptimal CDC Concentration | Perform a dose-response curve to determine the optimal concentration range for CDC. Concentrations that are too low will not induce a signal, while excessively high concentrations can be cytotoxic.[14] |
| Cell Death/Cytotoxicity | High concentrations of CDC can be toxic to cells. Assess cell viability in parallel with the reporter assay, for example, by using a multiplexed assay that measures cytotoxicity.[9][15] Reduce the concentration of CDC or the incubation time if toxicity is observed. |
| Reagent Issues | Ensure that the luciferase assay substrate has not expired and has been stored correctly.[16] Thaw reagents to room temperature before use as recommended by the manufacturer.[2] |
| Incorrect Cell Density | Seeding too few cells can result in a weak signal.[1] Optimize the cell seeding density for your specific cell line and plate format.[17] |
Issue 3: High Background Signal
A high background signal can mask the specific, agonist-induced signal, reducing the dynamic range of the assay.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Plate Type | Use white, opaque-walled plates designed for luminescence assays to prevent well-to-well crosstalk.[1][13] |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the lysis buffer incubation time recommended by the manufacturer, often with gentle shaking.[1] |
| Promoter Activity | The reporter construct's promoter may have high basal activity in your chosen cell line.[1] If possible, select a reporter with a promoter known for low basal activity. |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips for each sample to avoid cross-contamination.[16] |
Experimental Protocols & Data
Representative Protocol: FXR Luciferase Reporter Assay
This protocol provides a general workflow. Optimization of cell density, plasmid concentrations, and incubation times is crucial for reliable results.[1]
-
Cell Seeding : Seed cells (e.g., HEK293T or HepG2) in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well.[1] Incubate overnight at 37°C and 5% CO2 until cells are 70-80% confluent.[1]
-
Transfection : Prepare a transfection mix containing an FXR expression vector, an FXRE-luciferase reporter vector, and an internal control vector (e.g., expressing Renilla luciferase for normalization).[1][18] Add the mix to the cells and incubate for 4-6 hours.[1] Replace the transfection medium with fresh culture medium.
-
Treatment : After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plate for 16-24 hours at 37°C.[10]
-
Lysis : Wash the cells with PBS, then add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with shaking.[1]
-
Luminescence Measurement : Using a dual-luciferase assay system, add the firefly luciferase substrate and measure luminescence. Then, add the Stop & Glo® reagent to measure the Renilla luciferase activity for normalization.[1]
-
Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal.[10] Plot the normalized data against the CDC concentration to generate a dose-response curve and calculate the EC50 value.[1]
Typical Assay Parameters and Expected Results
The following table summarizes typical parameters. Optimal values may vary based on the cell line and specific reagents used.
| Parameter | Typical Value / Range |
| Cell Line | HEK293T, HepG2[1] |
| Seeding Density (96-well) | 20,000 - 50,000 cells/well[1][12] |
| CDC Concentration Range | 1 µM - 100 µM |
| Positive Control | GW4064 (synthetic agonist)[19][20] |
| Incubation Time (Post-treatment) | 16 - 24 hours[10] |
| Assay Quality Metric (Z'-factor) | > 0.5 indicates an excellent assay[5][14] |
Visualizations
FXR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Bile Acids Elevated in Chronic Periaortitis Could Activate Farnesoid-X-Receptor to Suppress IL-6 Production by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. goldbio.com [goldbio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. besjournal.com [besjournal.com]
- 15. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Shedding Light on Cellular Pathways: Insights from Dual-Reporter Vectors [sciencellonline.com]
- 19. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
Technical Support Center: Managing Cytotoxicity of Sodium Chenodeoxycholate in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of sodium chenodeoxycholate (CDC) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDC), and why is it cytotoxic to primary cells?
A1: this compound is a primary bile acid that can exert cytotoxic effects, particularly at high concentrations. Its cytotoxicity is attributed to its detergent-like properties that disrupt cell membranes and its ability to induce cellular stress, leading to apoptosis (programmed cell death) and necrosis.[1] The primary mechanisms of CDC-induced cytotoxicity include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase signaling pathways.[2][3]
Q2: What are the initial signs of CDC-induced cytotoxicity in my primary cell culture?
A2: Initial observable signs of cytotoxicity include changes in cell morphology, such as cell shrinkage, membrane blebbing (the formation of small protrusions from the cell membrane), and detachment from the culture surface.[1] A decrease in cell viability and proliferation, which can be quantified using assays like the MTT assay, is also a key indicator.
Q3: What is a typical effective concentration of CDC for inducing apoptosis in primary cells without causing immediate necrosis?
A3: The optimal concentration of CDC is highly cell-type dependent. For instance, in rat hepatocytes, concentrations of glycochenodeoxycholate (a conjugated form of CDC) at 250 µM can lead to significant ATP depletion within 30 minutes.[4] It is crucial to perform a dose-response experiment for your specific primary cell line to determine the optimal concentration for your experimental goals.
Q4: How can I mitigate the cytotoxic effects of CDC in my experiments?
A4: To reduce CDC-induced cytotoxicity, consider the following strategies:
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course study to find the lowest effective concentration and shortest exposure time that achieves your desired experimental outcome.
-
Use Antioxidants: Since CDC induces oxidative stress, co-treatment with antioxidants may protect cells.[5][6] Common antioxidants used in cell culture include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Vitamin C (ascorbic acid).[7][8][9]
-
Maintain Healthy Culture Conditions: Ensure your primary cells are healthy before treatment. Sub-optimal culture conditions can exacerbate the cytotoxic effects of CDC.[10][11]
Q5: Can I use a solvent to dissolve CDC, and if so, what should I be cautious about?
A5: CDC is soluble in aqueous solutions like sterile phosphate-buffered saline (PBS) or cell culture medium. If a solvent like DMSO is used, ensure the final concentration in the culture medium is low (typically less than 0.5%) to prevent solvent-induced toxicity.[12] Always include a vehicle control (medium with the same concentration of the solvent) in your experimental setup.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Shortly After CDC Treatment
| Possible Cause | Suggested Solution |
| CDC Concentration Too High | Perform a dose-response experiment to determine the optimal concentration for your primary cell type. Start with a wide range of concentrations to identify the EC50 (half-maximal effective concentration). |
| Extended Exposure Time | Conduct a time-course experiment to determine the minimal exposure time required to observe the desired effect. Apoptosis can be detected as early as 30 minutes to 2 hours after treatment.[2][13] |
| Poor Health of Primary Cells Pre-treatment | Ensure primary cells are healthy and have a high viability before starting the experiment. Follow recommended thawing and seeding protocols for your specific cell type.[10][11][14] |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration is well below the toxic level for your cells (typically <0.5%). Always include a vehicle-only control.[12] |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Inconsistent Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in results.[11] |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Contamination of Cell Culture | Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can affect cell health and response to treatment. |
| Variability in Primary Cell Lots | Primary cells can have lot-to-lot variability. If possible, use the same lot of cells for a complete set of experiments. Always characterize each new lot of cells. |
Issue 3: Difficulty in Distinguishing Between Apoptosis and Necrosis
| Possible Cause | Suggested Solution |
| High CDC Concentration Leading to Mixed Cell Death | At high concentrations, CDC can induce necrosis in addition to apoptosis.[2] Use multiple assays to differentiate between the two. For example, use an Annexin V/Propidium Iodide (PI) assay where Annexin V positive/PI negative cells are early apoptotic, and Annexin V positive/PI positive cells are late apoptotic or necrotic. |
| Late Time Point of Analysis | Apoptosis is a transient process. If you analyze the cells too late, apoptotic cells may have already progressed to secondary necrosis. Perform a time-course analysis to identify the optimal window for detecting apoptosis. |
Quantitative Data Summary
Table 1: Effects of Chenodeoxycholate and its Conjugates on Primary Cells
| Cell Type | Compound | Concentration | Effect | Time Point | Reference |
| Rat Hepatocytes | Glycochenodeoxycholate | 250 µM | 86% depletion of cellular ATP | 30 minutes | [4] |
| Rat Alveolar Epithelial Type II Cells | Glycochenodeoxycholate | Not specified | Induces oxidative stress, mitochondrial damage, and increased caspase activity | Not specified | [3] |
| Human Colon Adenocarcinoma Cells (BCS-TC2) | Chenodeoxycholic Acid (CDCA) | Not specified | Induction of apoptosis | 30 min - 2 hours | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of this compound on the viability of primary cells in a 96-well plate format.[15][16][17][18][19]
Materials:
-
Primary cells and complete culture medium
-
96-well flat-bottom plates
-
This compound (CDC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
CDC Treatment:
-
Prepare serial dilutions of CDC in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different CDC concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent if used) and a negative control (cells in medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Protocol 2: Measurement of Caspase-3 Activity
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[20][21]
Materials:
-
Treated and untreated primary cells
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Induce Apoptosis: Treat cells with CDC at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control group.
-
Prepare Cell Lysates:
-
Pellet 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well of a 96-well plate.
-
Add 50 µL of the cell lysate (containing 50-200 µg of protein) to the wells.
-
Add 5 µL of the caspase-3 substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high MMP, JC-1 forms red fluorescent aggregates. In apoptotic cells with low MMP, JC-1 remains as green fluorescent monomers.[1][22][23][24]
Materials:
-
Treated and untreated primary cells
-
JC-1 staining solution
-
Assay Buffer
-
Positive control (e.g., CCCP or FCCP) to depolarize mitochondria
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with CDC as per your experimental design. Include positive and negative controls.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells with Assay Buffer.
-
Data Acquisition:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~540/590 nm) fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and apoptosis.
Visualizations
Caption: CDC-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for assessing CDC cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycochenodeoxycholate induces rat alveolar epithelial type II cell death and inhibits surfactant secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture, oxidative stress, and antioxidants: avoiding pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Time course of caspase activation in selectively vulnerable brain areas following global cerebral ischemia due to cardiac arrest in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Tips to work with primary hepatocytes - BeCyteBiotechnologies [becytes.com]
- 15. clyte.tech [clyte.tech]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. mpbio.com [mpbio.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
Navigating Long-Term Experiments with Sodium Chenodeoxycholate: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing sodium chenodeoxycholate (Na-CDC) in long-term experiments, maintaining the stability and integrity of the solution is paramount. This technical support center provides essential guidance on storage, troubleshooting common issues, and understanding the molecular pathways influenced by this bile acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and PBS (pH 7.2). For cell culture applications, it is crucial to first dissolve Na-CDC in a small amount of DMSO or ethanol before diluting to the final concentration with your culture medium to avoid precipitation.
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term stability, it is recommended to store stock solutions of Na-CDC at -20°C or -80°C. Glycochenodeoxycholate sodium salt solutions, a related compound, are suggested to be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles. Some suppliers suggest storing the powder at 4°C and protecting it from light[2].
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can be caused by several factors:
-
Low pH: Similar to other bile salts like sodium deoxycholate, Na-CDC can precipitate in acidic conditions. Ensure your final solution has a pH of 7.0-8.0[3][4].
-
Low Temperature: Storing solutions at refrigerated temperatures can sometimes cause precipitation of detergents. Gentle warming to 37°C may help redissolve the precipitate[3][5].
-
High Concentration: If the concentration of Na-CDC is too high in an aqueous buffer, it may precipitate. Ensure you are working within the solubility limits for your chosen solvent system.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: Autoclaving is not recommended for detergents like sodium dodecyl sulfate (SDS) as it can cause irreversible precipitation and hydrolysis[5]. It is best to sterilize Na-CDC solutions by filtering through a 0.22 µm filter[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in solution | pH of the solution is too low (acidic). | Adjust the pH of the solution to a range of 7.0-8.0. For cell culture, ensure the buffering capacity of your medium is sufficient.[3][4] |
| Solution was stored at a low temperature (e.g., 4°C). | Gently warm the solution to 37°C to see if the precipitate redissolves. Avoid repeated heating and cooling.[3][5] | |
| Concentration exceeds solubility in the current solvent. | Prepare a new solution at a lower concentration or dissolve the Na-CDC in a small amount of a more suitable solvent like DMSO before diluting. | |
| Loss of biological activity | Degradation of Na-CDC over time. | Prepare fresh solutions for critical experiments. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Exposure to light. | Store stock solutions and the powdered compound protected from light.[2] | |
| Inconsistent experimental results | Variability in solution preparation. | Standardize your protocol for solution preparation, including the solvent used, final pH, and storage conditions. |
| Presence of degradation byproducts. | If degradation is suspected, consider analytical techniques like HPLC to assess the purity of your solution. |
Experimental Protocols
Protocol for Preparing a Sterile 100 mM this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Under sterile conditions, dissolve the powder in a minimal amount of sterile DMSO or 100% ethanol. For example, to make a 100 mM stock, you could dissolve 41.46 mg of Na-CDC (MW: 414.55 g/mol ) in 1 mL of DMSO.
-
Dilution: If for cell culture, further dilute the stock solution to the final working concentration using pre-warmed sterile cell culture medium. Add the stock solution dropwise while gently swirling the medium to prevent localized high concentrations and precipitation.
-
Sterilization: If the initial solvent was not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol for Assessing the Stability of a this compound Solution
This protocol provides a general framework for conducting a long-term stability study.
-
Solution Preparation: Prepare a batch of this compound solution in the desired solvent and concentration.
-
Storage Conditions: Aliquot the solution into multiple sterile tubes and store them under various conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Establish a timeline for testing, for instance, at day 0, week 1, week 4, week 8, and week 12.
-
Analytical Method: At each time point, analyze the samples using a suitable analytical technique to assess the concentration and purity of Na-CDC. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose[6].
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Detection: UV detector at an appropriate wavelength (e.g., ~210 nm).
-
-
-
Data Analysis: Quantify the peak area of Na-CDC at each time point and compare it to the initial measurement at day 0. A decrease in the peak area suggests degradation. The appearance of new peaks can indicate the formation of degradation byproducts. The chemical stability is often defined as the drug content remaining at up to 90% of its initial content[7].
Signaling Pathways Involving Chenodeoxycholic Acid (CDCA)
Chenodeoxycholic acid, the active component of Na-CDC, is a key signaling molecule that activates nuclear and cell surface receptors.
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by CDCA.
Caption: TGR5 signaling pathway leading to serotonin release.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2021033898A1 - Sodium deoxycholate-containing aqueous composition stable against precipitation - Google Patents [patents.google.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Frontiers | Status analysis of quality control of administered infusion solution with cytotoxic drugs [frontiersin.org]
- 8. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Sodium Chenodeoxycholate In Vitro
Welcome to the technical support center for researchers utilizing sodium chenodeoxycholate (CDC) in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help you identify, understand, and mitigate potential off-target effects of CDC, ensuring the validity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound in vitro?
This compound (CDC) is a primary bile acid and a potent natural agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.[1][2][3] CDC is also recognized as an agonist for the G protein-coupled receptor TGR5 (also known as GPBAR1).[1][4] Therefore, its primary on-target effects in vitro are the activation of FXR and TGR5 signaling pathways.
Q2: What are the common off-target effects observed with this compound treatment in cell culture?
Beyond its intended agonistic effects on FXR and TGR5, CDC can induce several off-target effects, including:
-
Cytotoxicity and Apoptosis: At higher concentrations, CDC can cause cell death through apoptosis and necrosis.[5][6][7] This is often mediated by the induction of oxidative stress and mitochondrial dysfunction.[5][8]
-
Modulation of Other Signaling Pathways: CDC has been shown to influence other signaling pathways, such as the EGFR/Stat3 and integrin α5β1/FAK/p53 pathways.[9][10]
-
Changes in Mitochondrial Function: CDC can lead to the dissipation of mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[5][7][11]
Q3: How can I differentiate between on-target FXR/TGR5 activation and off-target effects?
To distinguish between on-target and off-target effects, consider the following strategies:
-
Use of Antagonists: Employ specific FXR or TGR5 antagonists in your experimental setup. If the observed effect is blocked or reversed by the antagonist, it is likely an on-target effect. For instance, the FXR inhibitor guggulsterone has been shown to reverse CDC-induced apoptosis in GES-1 cells.[6][12]
-
Gene Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of FXR or TGR5 in your cell model. If the effect of CDC is diminished in these cells compared to wild-type cells, it indicates an on-target mechanism.
-
Dose-Response Analysis: Conduct a thorough dose-response study. On-target effects typically occur at lower, more physiologically relevant concentrations, while off-target effects often manifest at higher concentrations.
Q4: What is a typical concentration range for observing on-target versus off-target effects of this compound?
The effective concentration of CDC can vary significantly depending on the cell type and the specific endpoint being measured. However, based on published data:
-
On-target FXR/TGR5 activation: Effects can be observed in the low micromolar range.
-
Off-target cytotoxicity: This is often seen at higher concentrations, with IC50 values reported to be around 252.47 μM in GES-1 cells after 24 hours of exposure.[12] It is crucial to determine the optimal concentration for your specific cell line and experiment.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity and apoptosis are observed after CDC treatment.
-
Possible Cause 1: Concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of CDC in your specific cell line. Use concentrations below the IC50 for subsequent experiments focused on on-target effects.
-
-
Possible Cause 2: The observed apoptosis is an off-target effect.
-
Troubleshooting Step: Co-treat cells with an FXR antagonist (e.g., guggulsterone) or a TGR5 antagonist. If the antagonist rescues the cells from CDC-induced apoptosis, the effect is likely on-target. If apoptosis persists, it is likely an off-target effect.
-
-
Possible Cause 3: Oxidative stress.
-
Troubleshooting Step: Measure the levels of reactive oxygen species (ROS) in your cells after CDC treatment. Co-treatment with an antioxidant may help to mitigate off-target cytotoxicity.
-
Issue 2: Unexpected changes in a signaling pathway not directly related to FXR or TGR5.
-
Possible Cause 1: Crosstalk between signaling pathways.
-
Troubleshooting Step: Investigate potential crosstalk between FXR/TGR5 and the observed signaling pathway using pathway analysis tools and literature searches.
-
-
Possible Cause 2: Direct off-target interaction of CDC.
-
Troubleshooting Step: To confirm if the effect is independent of FXR/TGR5, use cells with knockdown or knockout of these receptors. If the unexpected signaling persists, it suggests a direct off-target interaction.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Chenodeoxycholic Acid (CDCA)
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Citation |
| GES-1 | 25-400 | 24 | Reduced cell viability | [12] |
| GES-1 | 252.47 | 24 | IC50 value | [12] |
Table 2: Effect of FXR Inhibition on CDCA-Induced Apoptosis in GES-1 Cells
| Treatment | Apoptotic Cell Percentage | Citation |
| Control | ~5% | [12] |
| CDCA | Increased | [12] |
| CDCA + Guggulsterone (40 µM) | Significantly reversed | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of CDC concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Following treatment, add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following CDC treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of CDC.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizations
Caption: Troubleshooting workflow for CDC off-target effects.
Caption: CDC-induced apoptosis signaling pathway.
Caption: On-target FXR signaling pathway of CDC.
References
- 1. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Glycochenodeoxycholate induces rat alveolar epithelial type II cell death and inhibits surfactant secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chenodeoxycholic Acid-Loaded Nanoparticles Are Sufficient to Decrease Adipocyte Size by Inducing Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
improving the efficiency of membrane protein solubilization with sodium chenodeoxycholate
Technical Support Center: Membrane Protein Solubilization with Sodium Chenodeoxycholate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of membrane protein solubilization using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein solubilization?
This compound is an anionic bile salt detergent. It is used to extract membrane proteins from their native lipid bilayer environment into an aqueous solution.[] Its amphipathic nature, possessing both a hydrophilic (charged) head and a hydrophobic tail, allows it to disrupt the cell membrane and form micelles around the hydrophobic transmembrane domains of proteins, thereby solubilizing them.[2]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent monomers self-assemble to form micelles.[] For effective solubilization, the detergent concentration in your buffer must be significantly above its CMC.[2][3] This ensures a sufficient population of micelles is available to encapsulate the membrane proteins as they are extracted from the lipid bilayer.[3]
Q3: How does this compound compare to other detergents?
This compound is an ionic detergent. Ionic detergents are generally considered more denaturing than non-ionic or zwitterionic detergents because of their charged head groups.[4] While effective for solubilization, care must be taken as they can sometimes lead to protein denaturation or loss of activity. Milder detergents like DDM or CHAPS are often used for proteins that are sensitive to harsh conditions.[2]
Q4: Can I use this compound in combination with other detergents?
Yes, sometimes combinations of detergents can be more effective. For instance, a strong detergent like this compound could be used for initial extraction, followed by a detergent exchange to a milder one (e.g., DDM) for subsequent purification steps to maintain protein stability and function.[5]
Troubleshooting Guide
Problem 1: Low or no solubilization yield of my target protein.
| Possible Cause | Suggested Solution |
| Insufficient Detergent Concentration | The concentration of this compound must be well above its CMC. A general guideline is to use a concentration at least twice the CMC and a detergent-to-protein mass ratio of at least 4:1.[] For initial solubilization from the membrane, a detergent-to-lipid molar ratio of 10:1 is recommended.[] |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | The CMC and solubilization efficiency of ionic detergents are sensitive to pH and ionic strength.[2][6] Optimize the pH of your buffer, ensuring it is about 1 pH unit away from the protein's isoelectric point (pI) to increase solubility.[7] Vary the salt concentration (e.g., 50-500 mM NaCl) as high ionic strength can sometimes decrease the efficiency of ionic detergents or require a higher detergent concentration.[5] |
| Suboptimal Temperature | Solubilization is temperature-dependent.[6] Most protocols suggest incubation on ice (4°C) to minimize proteolytic degradation and maintain protein stability.[2] However, some proteins may require higher temperatures for efficient extraction. Perform a temperature screen (e.g., 4°C, room temperature, 37°C) for a short duration to find the optimal condition. |
| Inefficient Cell Lysis/Membrane Prep | Ensure that the initial cell lysis and membrane isolation steps are efficient. Incomplete lysis will result in a lower starting amount of membrane-bound protein. Use appropriate methods like a French press or sonication for thorough cell disruption.[8] |
| Short Incubation Time | Solubilization is not instantaneous. Allow sufficient time for the detergent to interact with the membrane. Typical incubation times range from 30 minutes to 2 hours with gentle agitation (e.g., end-over-end rotation).[2] |
Problem 2: My protein is solubilized, but it aggregates during or after purification.
| Possible Cause | Suggested Solution |
| Protein Instability in the Detergent | This compound, being an ionic detergent, might be too harsh for your protein, leading to unfolding and aggregation.[4] Consider exchanging it for a milder non-ionic (e.g., DDM) or zwitterionic (e.g., CHAPS) detergent after the initial solubilization step.[2][5] |
| Complete Delipidation | Some membrane proteins require associated lipids for stability.[2] High detergent concentrations can strip away these essential lipids.[][3] Try reducing the detergent-to-protein ratio or adding back specific lipids or cholesterol analogues (like CHS) to the buffer to stabilize the protein-detergent complex.[4] |
| Inappropriate Buffer Conditions | As with solubilization, buffer pH and ionic strength are critical for stability.[9] Perform a buffer screen to find the optimal conditions that prevent aggregation. The use of additives can also help. |
| High Protein Concentration | Proteins are more prone to aggregation at high concentrations.[7][10] If possible, perform purification steps at a lower protein concentration. If a high final concentration is necessary, screen for stabilizing additives. |
| Presence of Unfolded Protein | Aggregation often stems from unfolded or partially folded protein intermediates. The addition of stabilizing agents like glycerol (5-20%), arginine (50-500 mM), or reducing agents (DTT, TCEP) can help maintain the native protein conformation.[9][7] |
Problem 3: My protein is solubilized but has lost its function/activity.
| Possible Cause | Suggested Solution |
| Protein Denaturation | The detergent may have denatured the protein. This is a risk with strong ionic detergents.[4] Switch to a milder detergent or perform a rapid detergent exchange after solubilization. |
| Loss of Essential Lipids or Cofactors | The solubilization process might have removed crucial lipids or cofactors necessary for protein activity.[2] Supplement your buffers with lipids that are known to be important for your protein's function. |
| Incorrect Protein Folding | The protein may not be correctly folded within the detergent micelle. Optimizing the buffer conditions (pH, salt) and adding stabilizing osmolytes like glycerol can sometimes promote proper folding and activity. |
Quantitative Data Summary
The following tables provide starting points for optimizing your solubilization protocol.
Table 1: Recommended Concentration Ranges for Solubilization
| Parameter | Recommended Range | Rationale |
| Detergent Concentration | >2x the CMC | Ensures sufficient micelles are available for solubilization.[] |
| Detergent:Protein Ratio (w/w) | 4:1 to 10:1 | A 1-2 ratio is often sufficient to form mixed micelles, while a ratio of 10 or higher can lead to complete delipidation.[][3] |
| Detergent:Lipid Ratio (mol/mol) | ~10:1 | Recommended for efficient extraction from native membranes.[] |
| Protein Concentration | 1 - 10 mg/mL | A common working range for initial solubilization experiments.[][2] |
| Salt Concentration (NaCl or KCl) | 50 - 500 mM | Affects CMC and micelle properties; needs empirical optimization.[9] |
| pH | 1 unit above or below pI | Minimizes protein aggregation by ensuring a net surface charge.[9] |
Table 2: Critical Micelle Concentration (CMC) of this compound
The CMC of bile salts is highly dependent on experimental conditions.
| Condition | Approximate CMC (mM) |
| Aqueous Buffer (low ionic strength) | 2 - 6 mM |
| Physiological Ionic Strength (~150 mM NaCl) | 1 - 2 mM |
Note: The CMC is affected by temperature, pH, and ionic strength. It generally decreases with increasing salt concentration and shows a U-shaped dependence on temperature.[2][6]
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization
This protocol provides a general workflow for extracting a target membrane protein from cultured cells.
-
Cell Harvesting and Membrane Preparation:
-
Harvest cells (e.g., 0.2-1 x 10⁸ cells) by centrifugation (500 x g, 5 min, 4°C).[11]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, plus protease inhibitors).[11]
-
Lyse cells using a suitable method (e.g., dounce homogenizer, sonication, or French press).[11]
-
Perform a low-speed centrifugation (e.g., 700-1,000 x g, 10 min, 4°C) to pellet nuclei and cell debris.[11]
-
Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g, 60 min, 4°C).[2][11]
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Homogenization Buffer to remove residual soluble proteins. Re-pellet at 100,000 x g.
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) containing this compound at a concentration >2x CMC (e.g., 1-2% w/v). The final protein concentration should be between 1-10 mg/mL.[][2]
-
Incubate for 30-120 minutes at 4°C with gentle, end-over-end mixing.[2]
-
Clarify the solution by ultracentrifugation (e.g., 100,000 x g, 30-60 min, 4°C) to pellet any unsolubilized membrane fragments and aggregated protein.[2]
-
-
Analysis and Purification:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze a small aliquot by SDS-PAGE and Western Blot to confirm successful solubilization of the target protein.
-
Proceed immediately with purification (e.g., affinity chromatography).[2] Ensure all subsequent purification buffers contain this compound at a concentration >1x CMC to maintain solubility.
-
Visual Guides
Caption: Troubleshooting flowchart for low protein solubilization yield.
Caption: General experimental workflow for membrane protein solubilization.
References
- 2. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 3. Membrane Protein Solubilization [sigmaaldrich.com]
- 4. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Quantifying Endogenous vs. Exogenous Sodium Chenodeoxycholate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous versus exogenous sodium chenodeoxycholate (CDCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing endogenous from exogenous CDCA?
A1: The main difficulties arise from their identical chemical structures. Key challenges include:
-
Isotopic Overlap: Exogenous CDCA is often labeled with stable isotopes (e.g., ¹³C, ²H). However, the natural abundance of these isotopes in endogenous molecules can create background noise, complicating accurate measurement, especially at low exogenous concentrations.[1][2]
-
Metabolic Conversion: Both endogenous and exogenous CDCA are subject to the same metabolic pathways in the body. They can be conjugated with taurine or glycine or converted into other bile acids like ursodeoxycholic acid (UDCA) and lithocholic acid (LCA).[3] This makes it difficult to trace the administered dose accurately.
-
Enterohepatic Circulation: Bile acids undergo continuous recycling between the liver and intestine, a process known as enterohepatic circulation.[4][5][6] This extensive recirculation mixes endogenous and exogenous pools, complicating pharmacokinetic modeling and precise quantification of the exogenous fraction.[3][7]
-
Matrix Effects: Biological samples (plasma, feces, bile) are complex. Other molecules within these matrices can interfere with analytical instruments like LC-MS/MS, causing ion suppression or enhancement that affects quantification accuracy.[8][9][10][11][12]
Q2: Why is stable isotope labeling the preferred method for administering exogenous CDCA in these studies?
A2: Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/Deuterium).[13][14][15] This method is preferred for several reasons:
-
Traceability: The labeled compound is chemically identical to its endogenous counterpart but has a different mass.[] This mass difference allows it to be distinguished and tracked by mass spectrometry.
-
Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies.[13][15]
-
Pharmacokinetic Studies: It enables detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of the administered drug without interfering with the endogenous pool's biological function.[]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate bile acid quantification.[8][9][10][11] Strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances such as phospholipids and triglycerides.[10]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate CDCA from co-eluting matrix components.[17][18]
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard that is not the same as your exogenous analyte (e.g., D8-CDCA if your exogenous analyte is ¹³C-CDCA). This helps correct for variability during sample preparation and ionization.[9][19]
-
Method Validation: Thoroughly validate your method by assessing matrix effects in different lots of the biological matrix.[9]
Troubleshooting Guides
Issue 1: High background signal for my stable isotope-labeled exogenous CDCA in baseline (pre-dose) samples.
| Possible Cause | Troubleshooting Step |
| Natural Isotopic Abundance: | The natural abundance of the stable isotope (e.g., ¹³C) in endogenous CDCA and other matrix components is causing a detectable signal at the mass-to-charge ratio (m/z) of your labeled compound.[1] |
| Solution: Use a high-resolution mass spectrometer to differentiate between the analyte and interfering ions.[1][2][9] Alternatively, establish a clear limit of detection (LOD) and limit of quantification (LOQ) and subtract the average baseline signal from post-dose samples. | |
| Contamination: | Contamination of lab equipment, solvents, or vials with the labeled standard. |
| Solution: Use dedicated glassware and equipment for handling high-concentration standards. Perform blank injections (solvent only) between samples to check for carryover. |
Issue 2: The measured recovery of exogenous CDCA is much lower than expected.
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism: | The exogenous CDCA is being rapidly converted into its conjugated forms (glyco-CDCA, tauro-CDCA) or other bile acid species.[3] |
| Solution: Expand your analytical panel to include the primary metabolites of CDCA. Quantify the entire pool of CDCA-related compounds derived from the exogenous dose. | |
| Inefficient Extraction: | The sample preparation protocol is not efficiently extracting all forms of CDCA (unconjugated and conjugated) from the biological matrix. |
| Solution: Validate your extraction protocol. Ensure the pH and solvent choice are optimal for extracting both free and conjugated bile acids. Consider enzymatic hydrolysis (using choloylglycine hydrolase) to convert conjugated forms back to unconjugated CDCA before extraction, though this will prevent differentiation between conjugated and unconjugated forms. | |
| Enterohepatic Recirculation: | A significant portion of the administered dose is sequestered within the enterohepatic circulation and not present in the sampled compartment (e.g., peripheral blood) at the time of measurement.[4][5] |
| Solution: Implement a more extensive sampling schedule to capture the full pharmacokinetic profile. Consider using pharmacokinetic modeling to estimate the amount of drug in the enterohepatic circulation.[3] |
Experimental Protocols
Protocol: Quantification of ¹³C-Labeled Exogenous CDCA in Human Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and reagents.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., D4-CDCA in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[19]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[20]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[19][21]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate CDCA from its isomers (e.g., from 30% B to 95% B over 8 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[21]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for endogenous CDCA, exogenous ¹³C-CDCA, and the D4-CDCA internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using analyte-free serum (or a surrogate matrix) spiked with known concentrations of ¹³C-CDCA and a fixed concentration of the internal standard.[22]
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of exogenous ¹³C-CDCA in the unknown samples by interpolating from the calibration curve.
-
Quantitative Data
Table 1: Representative MRM Transitions for CDCA Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Endogenous CDCA | 391.5 | 391.5 | ESI- |
| Exogenous ¹³C₄-CDCA | 395.5 | 395.5 | ESI- |
| Internal Standard D₄-CDCA | 395.5 | 395.5 | ESI- |
Note: For unconjugated bile acids, the precursor ion is often monitored as the product ion due to limited fragmentation.[10][17] Isotopic labels must be chosen carefully to avoid overlap between exogenous and internal standards.
Table 2: Example Data Illustrating Matrix Effects on Exogenous CDCA Quantification
| Sample Matrix | Spiked ¹³C-CDCA Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Saline | 100 | 101.2 | 101.2 |
| Stripped Plasma | 100 | 94.5 | 94.5 |
| Normal Plasma (Lot A) | 100 | 78.3 | 78.3 |
| Normal Plasma (Lot B) | 100 | 85.1 | 85.1 |
| Hemolyzed Plasma | 100 | 62.7 | 62.7 |
This table illustrates how different biological matrices can suppress the ion signal, leading to underestimation of the true concentration if not properly corrected with an internal standard.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Core challenges in differentiating bile acids.
References
- 1. Overcoming spectral overlap in isotopic analysis via single- and multi-collector ICP-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simulation of the metabolism and enterohepatic circulation of endogenous chenodeoxycholic acid in man using a physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Enterohepatic Circulation in the Formation of Gallstone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Enterohepatic circulation rates of cholic acid and chenodeoxycholic acid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid analysis [sciex.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. metsol.com [metsol.com]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 17. mac-mod.com [mac-mod.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Sodium Chenodeoxycholate on Cell Membrane Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving sodium chenodeoxycholate (Na-CDC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (Na-CDC) damages cell membranes?
A1: this compound, a hydrophobic bile acid, primarily damages cell membranes through its detergent-like properties. It inserts into the lipid bilayer, disrupting its integrity and leading to increased membrane fluidity and permeability. This can result in the leakage of intracellular components and ultimately lead to cell lysis and death. The damaging potential of bile acids generally increases with fewer hydroxyl groups.[1]
Q2: How does membrane cholesterol content influence Na-CDC-induced cytotoxicity?
A2: Membrane cholesterol plays a crucial stabilizing role and offers significant protection against Na-CDC-induced damage.[2][3] Cholesterol molecules insert into the phospholipid bilayer, increasing its packing density and reducing its fluidity. This makes the membrane more resistant to the disruptive effects of Na-CDC.[4] The protective effect of some therapeutic agents, such as ursodeoxycholic acid (UDC), is also dependent on the presence of adequate membrane cholesterol.[2][3]
Q3: Can other cellular components or supplements mitigate Na-CDC's effects?
A3: Yes, besides cholesterol, biliary phospholipid lamellae have been shown to have a protective role against bile salt-induced cytotoxicity.[5] Additionally, while more research is needed on its direct cellular effects against Na-CDC, albumin has been used in clinical settings to manage complications related to altered bile acid metabolism, such as hyponnatremia in liver cirrhosis.[6][7][8]
Q4: How does Na-CDC affect tight junctions and epithelial barrier function?
A4: Na-CDC can compromise the integrity of epithelial barriers by affecting tight junctions. It can induce altered expression and localization of tight junction proteins, leading to increased paracellular permeability. This is a critical consideration in studies involving intestinal or other epithelial cell monolayers.
Q5: What are the expected morphological changes in cells treated with cytotoxic concentrations of Na-CDC?
A5: Cells undergoing apoptosis due to Na-CDC treatment will exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. In later stages, secondary necrosis may occur, characterized by swelling and rupture of the cell membrane.
Troubleshooting Guides
Issue 1: High background or inconsistent results in LDH cytotoxicity assays.
-
Question: I am observing high background lactate dehydrogenase (LDH) activity in my control wells, or my results are not reproducible when using Na-CDC. What could be the cause?
-
Answer:
-
Serum in Culture Medium: Animal sera used to supplement cell culture media contain endogenous LDH, which can lead to high background readings.
-
Recommendation: Reduce the serum concentration in your assay medium to 1-5% or, if possible, use a serum-free medium for the duration of the Na-CDC treatment and LDH assay.
-
-
Na-CDC Interference: High concentrations of Na-CDC may interfere with the enzymatic reaction of the LDH assay.
-
Recommendation: Perform a control experiment with your highest concentration of Na-CDC in cell-free medium to assess for any direct interference with the assay components. If interference is observed, you may need to dilute your samples or use a different cytotoxicity assay.
-
-
Overly Vigorous Pipetting: Excessive shear stress during cell plating or reagent addition can cause premature cell lysis and LDH release.
-
Recommendation: Handle cells gently. When adding reagents, dispense them slowly against the side of the well.
-
-
High Cell Density: Too many cells in the well can lead to nutrient depletion and spontaneous cell death, increasing background LDH release.
-
Recommendation: Optimize your cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.
-
-
Issue 2: Difficulty in interpreting Propidium Iodide (PI) staining results.
-
Question: My PI staining results after Na-CDC treatment are ambiguous, with a large population of cells showing intermediate fluorescence. How can I improve the clarity of my results?
-
Answer:
-
Apoptosis vs. Necrosis: Na-CDC can induce both apoptosis and necrosis. Cells in early apoptosis may have intact membranes and exclude PI, while late apoptotic and necrotic cells will be PI-positive. An intermediate population could represent cells in various stages of cell death.
-
Recommendation: Co-stain with an early apoptosis marker, such as Annexin V, to differentiate between apoptotic and necrotic cell populations.
-
-
Incorrect Gating Strategy: Improperly set gates in your flow cytometry analysis can lead to misinterpretation of results.
-
Recommendation: Always include unstained and single-stained positive controls to accurately set your gates for PI-negative and PI-positive populations.
-
-
RNase Treatment: PI can also bind to RNA, which can increase background fluorescence.
-
Recommendation: Ensure you are treating your cells with RNase to eliminate RNA-related signals, especially if you are performing cell cycle analysis.[9]
-
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Na-CDC on different cell lines and the protective effects of cholesterol.
Table 1: Cytotoxicity of this compound (Na-CDC) on Various Cell Lines
| Cell Line | Na-CDC Concentration | Exposure Time | Assay | Observed Effect |
| T84 (human colon adenocarcinoma) | 5-500 µmol/L | 18 hours | LDH Release | Dose-dependent increase in cytotoxicity.[10] |
| HepG2 (human hepatoma) | 75 µmol/L (GCDCA) | Not specified | Caspase Activation | Induction of apoptosis.[11] |
| BCS-TC2 (human colon adenocarcinoma) | Not specified | 30 min - 2 hours | Multiple Apoptosis Markers | Induction of apoptosis.[12] |
Table 2: Protective Effect of Cholesterol Against Bile Acid-Induced Membrane Damage
| Membrane Model | Bile Acid | Cholesterol Concentration | Protective Effect |
| Phospholipid Liposomes | Sodium Deoxycholate (SDC) | 30 mol% | Some protection in DLPC membranes.[3] |
| Phospholipid Liposomes | Sodium Deoxycholate (SDC) | 50 mol% | Significant reduction in membrane damage.[3] |
| Synthetic Membranes | Hydrophobic bile acids | Not specified | Significantly reduced ability of bile acids to damage membranes.[2][3] |
Experimental Protocols
Protocol 1: Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol is adapted for assessing Na-CDC induced cytotoxicity.
Materials:
-
Target cells
-
96-well cell culture plates
-
Na-CDC stock solution
-
Serum-free cell culture medium
-
LDH cytotoxicity detection kit
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of >600 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Na-CDC in serum-free medium.
-
Carefully remove the growth medium from the wells and replace it with 100 µL of the medium containing different concentrations of Na-CDC.
-
Include the following controls:
-
Spontaneous LDH release: Cells in serum-free medium only.
-
Maximum LDH release: Cells treated with the lysis solution provided in the LDH kit.
-
Medium background: Serum-free medium only (no cells).
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
LDH Assay:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm and the reference wavelength using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the reference wavelength absorbance from the 490 nm absorbance for all wells.
-
Subtract the average absorbance of the medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Protocol 2: Assessment of Cell Viability using Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Target cells
-
6-well cell culture plates
-
Na-CDC stock solution
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (for Annexin V co-staining, if applicable)
-
Propidium Iodide (PI) staining solution (10 µg/mL in PBS)
-
RNase A solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Na-CDC for the chosen duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of binding buffer (or PBS if not co-staining).
-
If co-staining with Annexin V, add the Annexin V conjugate and incubate according to the manufacturer's protocol.
-
Just prior to analysis, add 5-10 µL of PI staining solution to each sample.
-
If performing cell cycle analysis, fix the cells in cold 70% ethanol and treat with RNase A before PI staining.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after PI addition.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population to determine the percentage of PI-negative (live) and PI-positive (dead/late apoptotic) cells.
-
Visualizations
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: Na-CDC induced intrinsic apoptosis signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. Optimization of a Colorimetric Assay to Determine Lactate Dehydrogenase B Activity Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of cholesterol oxidation products and desmosterol in parenteral liposomal pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Albumin Use on Resolution of Hyponatremia in Hospitalized Patients With Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Micelle formation of this compound and solubilization into the micelles: comparison with other unconjugated bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Activity of Sodium Chenodeoxycholate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of sodium chenodeoxycholate (CDCA), a primary bile acid, with key alternatives. The information presented is intended to assist researchers in selecting the appropriate compounds and methodologies for their studies in areas such as metabolic disease, cholestasis, and cancer research.
Comparative Analysis of In Vitro Activity
The following table summarizes the quantitative data on the in vitro activity of this compound and its alternatives, focusing on their interaction with the Farnesoid X Receptor (FXR) and their cytotoxic effects on the human hepatoma cell line, HepG2.
| Compound | Target(s) | Assay Type | Cell Line/System | Potency (EC50/IC50) | Reference(s) |
| This compound (CDCA) | FXR Agonist | Reporter Gene Assay | Various | ~10-50 µM | [1] |
| Co-activator Association Assay | In vitro | ~11.7 µM | |||
| Cytotoxicity | MTT Assay | HepG2 | Significant dose-dependent cytotoxicity | [2][3] | |
| GW4064 | Potent FXR Agonist | Reporter Gene Assay | HepG2 | ~15-65 nM | |
| Co-activator Association Assay | In vitro | ~15-70 nM | |||
| Cytotoxicity | MTT Assay | HepG2 | Modest cytotoxicity | [4] | |
| Obeticholic Acid (OCA) | Potent FXR Agonist | Reporter Gene Assay | SCHH, Caco-2 | ~100 nM | [1][4] |
| Cytotoxicity | MTT Assay | HepG2 | Not explicitly reported, but induces changes in cell signaling | [5] | |
| Lithocholic Acid (LCA) | FXR Antagonist | Co-activator Association Assay | In vitro | ~1 µM (IC50) | |
| Cytotoxicity | MTT Assay | HepG2 | High cytotoxicity | ||
| Ursodeoxycholic Acid (UDCA) | Weak FXR Modulator | Reporter Gene Assay | HepG2, Caco-2 | No significant FXR activation at clinically relevant concentrations | [4] |
| Cytotoxicity | MTT Assay | HepG2 | Minimal cytotoxic effect | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate experimental design and reproducibility.
Farnesoid X Receptor (FXR) Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the Farnesoid X Receptor (FXR), a key regulator of bile acid metabolism.
Principle: Cells are co-transfected with two plasmids: one expressing the FXR protein and another containing a luciferase reporter gene under the control of an FXR-responsive promoter. Activation of FXR by a ligand, such as this compound, leads to the expression of luciferase. The resulting luminescence is directly proportional to the level of FXR activation and can be measured using a luminometer.
Step-by-Step Protocol: [2][6][7]
-
Cell Culture and Seeding:
-
Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mix containing an FXR expression plasmid and an FXRE-luciferase reporter plasmid.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, GW4064).
-
Add the diluted compounds to the transfected cells and incubate for 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FXR Coactivator Recruitment Assay
This biochemical assay measures the interaction between FXR and a coactivator peptide in the presence of a test compound.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged FXR ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide. When an agonist binds to the FXR-LBD, it undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal that can be measured over time.
Step-by-Step Protocol: [8][9][10][11][12]
-
Reagent Preparation:
-
Prepare assay buffer and serial dilutions of test compounds.
-
Prepare a mixture of GST-FXR-LBD and Tb-anti-GST antibody.
-
Prepare the fluorescein-labeled coactivator peptide solution.
-
-
Assay Procedure:
-
Add the test compounds to the wells of a 384-well plate.
-
Add the GST-FXR-LBD/Tb-anti-GST antibody mixture to the wells.
-
Add the fluorescein-labeled coactivator peptide to initiate the reaction.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a microplate reader with excitation at ~340 nm and emission detection at ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol: [13][14][15][16][17][18]
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
FXR Signaling Pathway
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for FXR Luciferase Reporter Assay
Caption: Workflow for the FXR Luciferase Reporter Gene Assay.
Logical Relationship in TR-FRET Coactivator Recruitment Assay
Caption: Logical relationship of components in a TR-FRET FXR assay.
References
- 1. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay [bio-protocol.org]
- 7. eubopen.org [eubopen.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. 2.11. MTT Assay [bio-protocol.org]
- 14. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. japsonline.com [japsonline.com]
- 18. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Sodium Chenodeoxycholate and Chenodeoxycholic Acid in Experimental Research
For researchers, scientists, and drug development professionals, the choice between the free acid and salt form of a bile acid can have significant implications for experimental design and outcomes. This guide provides an objective comparison of sodium chenodeoxycholate and chenodeoxycholic acid, supported by experimental data, to aid in the selection of the appropriate compound for your research needs.
Physicochemical Properties: A Key Differentiator
The primary distinction between chenodeoxycholic acid (CDCA) and its sodium salt, this compound, lies in their physicochemical properties, particularly solubility. Chenodeoxycholic acid is a hydrophobic molecule with limited solubility in aqueous solutions, especially at acidic pH. In contrast, this compound is more readily soluble in water and biological buffers. This difference is crucial for the preparation of stock solutions and for in vitro experiments where maintaining the compound in solution is critical.
In physiological environments, such as the small intestine, the pH determines the equilibrium between the acidic and salt forms. At a pH above the pKa of chenodeoxycholic acid (approximately 4.7-5.1), the deprotonated (salt) form will predominate. This is a critical consideration for in vivo studies and for interpreting the relevance of in vitro findings.
Comparative Experimental Data
While direct head-to-head comparative studies are limited in the literature, the existing data allows for an informed understanding of their respective effects. The biological activity is primarily attributed to the chenodeoxycholate anion, which is present in solutions of both the acid and the salt form, depending on the pH.
Cholesterol Solubilization and Micelle Formation
Both forms are effective in forming micelles and solubilizing cholesterol, a key function of bile acids in digestion and in the treatment of gallstones. The efficiency of micelle formation is a critical parameter in these applications.
| Property | This compound | Chenodeoxycholic Acid | Reference |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength | Similar to the sodium salt in buffered solutions | [1] |
| Cholesterol Solubilization | Effective in solubilizing cholesterol within micelles | Dependent on pH for dissolution before micellar solubilization | [1] |
Intestinal Absorption and Permeability
The absorption of chenodeoxycholic acid from the intestine is influenced by its physical state, which is pH-dependent. The more soluble sodium salt form is readily available for absorption.
| Parameter | This compound | Chenodeoxycholic Acid | Reference |
| Intestinal Absorption | High bioavailability | Absorption is pH-dependent due to solubility | [2] |
| Effect on Intestinal Permeability | Can increase intestinal permeability at higher concentrations | Similar effects to the sodium salt once in solution | [3] |
Cytotoxicity
High concentrations of bile acids can be cytotoxic. This is an important consideration in both in vitro cell culture experiments and in vivo studies.
| Assay | This compound | Chenodeoxycholic Acid | Reference |
| MTT Assay (Cell Viability) | Dose-dependent cytotoxicity observed in various cell lines | Similar cytotoxic profile to the sodium salt | [2] |
Signaling Pathway Activation
Chenodeoxycholic acid is a potent endogenous ligand for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). The activation of these receptors mediates a wide range of physiological effects, including the regulation of bile acid, lipid, and glucose metabolism. In experimental settings, both the acid and its sodium salt are used to activate these pathways.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear receptor that plays a central role in bile acid homeostasis.
FXR Signaling Pathway Activation by Chenodeoxycholic Acid.
TGR5 Signaling Pathway
TGR5 is a cell surface receptor that mediates rapid, non-genomic effects of bile acids.
TGR5 Signaling Pathway Activation by Chenodeoxycholic Acid.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to evaluate the effects of bile acids.
In Vitro Cholesterol Solubilization Assay
This protocol determines the capacity of a bile acid to solubilize cholesterol in an aqueous solution.
Workflow for Cholesterol Solubilization Assay.
Methodology:
-
Prepare Bile Acid Solutions: Prepare a series of concentrations of either this compound or chenodeoxycholic acid in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add Excess Cholesterol: Add an excess amount of crystalline cholesterol to each bile acid solution.
-
Equilibration: Incubate the mixtures at 37°C with constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separation of Undissolved Cholesterol: Centrifuge the samples at high speed to pellet the undissolved cholesterol.
-
Quantification: Carefully collect the supernatant (micellar phase) and quantify the cholesterol concentration using a suitable method such as high-performance liquid chromatography (HPLC) or an enzymatic cholesterol assay kit.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of bile acids on cultured cells.[2]
References
- 1. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and biological analysis of active free and conjugated bile acids in animal bile using HPLC-ELSD and MTT methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
sodium chenodeoxycholate vs. ursodeoxycholic acid: a comparative study
A Comparative Guide: Sodium Chenodeoxycholate vs. Ursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CDCA) and ursodeoxycholic acid (UDCA) are naturally occurring bile acids that have been harnessed for therapeutic purposes, primarily in the management of specific liver and gallbladder conditions. While both are used to dissolve cholesterol gallstones, their applications have expanded to other cholestatic liver diseases and rare metabolic disorders. This guide provides a comprehensive, data-driven comparison of their mechanisms of action, clinical efficacy, safety profiles, and established therapeutic indications, supported by experimental data and detailed protocols.
Mechanism of Action
Both CDCA and UDCA exert their therapeutic effects by modulating the synthesis and composition of bile. However, their primary mechanisms of action differ significantly.
This compound (CDCA): A primary bile acid synthesized in the liver, CDCA's main mechanism involves the suppression of hepatic cholesterol synthesis and cholic acid production.[1] This leads to a reduction in the cholesterol saturation of bile, facilitating the dissolution of cholesterol-rich gallstones.[1][2] CDCA is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4][5] Activation of FXR by CDCA initiates a signaling cascade that leads to the induction of detoxifying enzymes.[3]
Ursodeoxycholic Acid (UDCA): A secondary bile acid, UDCA is more hydrophilic and less cytotoxic than CDCA.[6] Its primary therapeutic actions include:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the damaging effects of toxic bile acids.[7][8]
-
Choleretic Effect: It stimulates bile flow and the secretion of bile acids.[9]
-
Immunomodulation: UDCA exhibits immunomodulatory properties, which are beneficial in autoimmune liver diseases like primary biliary cholangitis (PBC).[6][9]
-
Anti-apoptotic Effects: It inhibits apoptosis (programmed cell death) of liver cells.[7][8][9]
Signaling Pathways
The distinct mechanisms of CDCA and UDCA are mediated by different signaling pathways.
Caption: CDCA activation of the FXR signaling pathway.
Caption: Cytoprotective mechanism of UDCA on hepatocytes.
Clinical Efficacy: A Comparative Analysis
The clinical utility of CDCA and UDCA has been evaluated in various conditions, with gallstone dissolution being the most directly compared indication.
Gallstone Dissolution
Both agents are effective for dissolving radiolucent, cholesterol-rich gallstones in patients with a functioning gallbladder. However, clinical trials have revealed differences in their efficacy and the speed of action.
| Study/Parameter | This compound (CDCA) | Ursodeoxycholic Acid (UDCA) | Combination (CDCA + UDCA) | Key Findings |
| Complete Dissolution Rate (12 months) | 27% (at 14.7 mg/kg/day)[10] | 49% (at 9.1 mg/kg/day)[10] | 30% (at 5 mg/kg/day each)[11] | UDCA generally shows a higher rate of complete dissolution at 12 months.[10][12][13] |
| Partial or Complete Dissolution (6 months) | 81% (at 14.7 mg/kg/day)[10] | 66% (at 7.7 mg/kg/day)[10] | 51% (for stones >5mm)[1] | Combination therapy may lead to faster dissolution, especially for smaller stones.[1] |
| Effective Dosage | 14.3 mg/kg/day[10] | 10.1 mg/kg/day[10] | 5 mg/kg/day each[1][11] | UDCA is effective at a lower dosage compared to CDCA.[12] |
Primary Biliary Cholangitis (PBC)
UDCA is the established first-line treatment for PBC, an autoimmune disease characterized by the destruction of small bile ducts in the liver.[14] Treatment with UDCA can slow the progression of the disease and improve liver function.[14] A large cohort study demonstrated a 10-year liver transplant-free survival rate of 79.7% in patients receiving UDCA, compared to 60.7% in untreated patients.[14]
Cerebrotendinous Xanthomatosis (CTX)
CDCA is the standard of care for CTX, a rare genetic disorder that impairs bile acid synthesis.[2][15][16] Treatment with CDCA can normalize biochemical markers and stabilize or improve neurological symptoms, especially when initiated early.[2][15][16] In a retrospective study, patients diagnosed before the age of 28 showed 100% neurological stabilization or improvement with CDCA therapy.[16]
Safety and Tolerability
A significant differentiator between CDCA and UDCA is their side effect profile.
| Adverse Event | This compound (CDCA) | Ursodeoxycholic Acid (UDCA) | Notes |
| Diarrhea | Common (up to 60% of patients)[10] | Rare[10] | Diarrhea with CDCA is dose-dependent. |
| Hepatotoxicity (Elevated Liver Enzymes) | Can occur (up to 37% of patients)[10] | Rare (2.6% of patients)[10] | Liver function should be monitored during CDCA therapy. |
| Serum Cholesterol | May cause a small increase | No significant change[12] |
Experimental Protocols
Representative Clinical Trial Protocol for Gallstone Dissolution
This protocol outlines a typical methodology for a randomized, double-blind, controlled trial comparing CDCA and UDCA for gallstone dissolution.
Caption: Experimental workflow for a gallstone dissolution clinical trial.
1. Patient Population:
-
Inclusion Criteria: Patients with symptomatic or asymptomatic radiolucent gallstones (indicating cholesterol composition) with a diameter of ≤15 mm, and a gallbladder that is visualized on oral cholecystography (indicating a functioning gallbladder).[11]
-
Exclusion Criteria: Patients with calcified gallstones, frequent biliary colic, acute cholecystitis, or other complications requiring surgery.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patients are randomly assigned to one of three groups: CDCA, UDCA, or placebo.
3. Treatment Regimen:
-
CDCA Group: Oral administration of this compound (e.g., 7.5 mg/kg twice daily).
-
UDCA Group: Oral administration of ursodeoxycholic acid (e.g., 5 mg/kg twice daily).
-
Placebo Group: Oral administration of a placebo identical in appearance to the active drugs.
-
Duration: Treatment continues for up to 24 months or until complete gallstone dissolution.[11]
4. Efficacy and Safety Assessment:
-
Gallstone Dissolution: Assessed by oral cholecystography and ultrasonography at baseline and at 6-month intervals.[11] Complete dissolution is defined as the absence of visible stones. Partial dissolution is often defined as a greater than 50% reduction in the sum of the diameters of the largest stones.
-
Symptom Assessment: Frequency and severity of biliary pain are recorded in patient diaries.
-
Safety Monitoring: Liver function tests (ALT, AST, alkaline phosphatase) and serum cholesterol levels are monitored at regular intervals. Adverse events are recorded at each follow-up visit.
5. Statistical Analysis:
-
The primary endpoint is the rate of complete gallstone dissolution at 12 and 24 months, analyzed on an intention-to-treat basis.
-
Secondary endpoints include the rate of partial dissolution, changes in biliary symptoms, and the incidence of adverse events.
Conclusion
This compound and ursodeoxycholic acid are both valuable therapeutic agents with distinct profiles. UDCA has largely become the preferred treatment for cholesterol gallstone dissolution due to its superior safety profile and comparable or superior efficacy at lower doses.[6] It is also the standard of care for primary biliary cholangitis. CDCA, while effective for gallstone dissolution, is associated with a higher incidence of side effects, particularly diarrhea and hepatotoxicity. However, it remains the cornerstone of therapy for the rare metabolic disorder, cerebrotendinous xanthomatosis. The choice between these two bile acids depends on the specific clinical indication, patient characteristics, and tolerability. Future research may continue to explore combination therapies and the application of these bile acids in other metabolic and inflammatory conditions.
References
- 1. Efficacy and safety of a combination of chenodeoxycholic acid and ursodeoxycholic acid for gallstone dissolution: a comparison with ursodeoxycholic acid alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Ursodeoxycholic acid alone or with chenodeoxycholic acid for dissolution of cholesterol gallstones: a randomized multicentre trial. The British-Italian Gallstone Study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and side effects of ursodeoxycholic and chenodeoxycholic acids in dissolving gallstones. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Management of Primary Biliary Cholangitis: Current Treatment and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The safety and effectiveness of chenodeoxycholic acid treatment in patients with cerebrotendinous xanthomatosis: two retrospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Outcomes of Chenodeoxycholic Acid Therapy for Cerebrotendinous Xanthomatosis: A Nationwide Study on Prognostic Factors and Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medical dissolution of gallstones by oral bile acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to Sodium Chenodeoxycholate and Cholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primary bile acids, principally sodium chenodeoxycholate (CDC) and cholic acid (CA), are not merely digestive surfactants but also crucial signaling molecules that modulate intricate gene regulatory networks. Their differential effects on gene expression, primarily mediated through the farnesoid X receptor (FXR), have significant implications for metabolic diseases, cholestasis, and drug development. This guide provides an objective comparison of the molecular impacts of CDC and CA on gene expression, supported by experimental data.
Quantitative Comparison of FXR Activation
The primary molecular distinction between CDC and CA lies in their affinity for FXR, a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1] Experimental data from reporter assays consistently demonstrate that CDC is a significantly more potent FXR agonist than CA.
| Bile Acid | EC50 for FXR Activation | Experimental System |
| This compound (CDC/CDCA) | ~10-17 μM | Reporter Assays |
| Cholic Acid (CA) | ~600 μM | Reporter Assays |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[2] The data clearly indicates that a much lower concentration of CDC is required to achieve 50% activation of FXR compared to CA.[3]
Differential Regulation of Key Target Genes
The variance in FXR activation potency between CDC and CA translates into differential regulation of downstream target genes. The following table summarizes the effects of these two bile acids on the expression of genes central to bile acid synthesis, transport, and cholesterol metabolism.
| Gene | Function | Effect of this compound (CDC) | Effect of Cholic Acid (CA) | Experimental Model |
| Bile Acid Synthesis | ||||
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Strong Downregulation | Weaker Downregulation | Cyp27a1/ApoE Double Knockout Mice[4][5] |
| CYP8B1 | Determines the ratio of CA to CDC | Significant Downregulation | Strong Downregulation (>10-fold) | Cyp27a1/ApoE Double Knockout Mice[5] |
| FXR Target Genes (Feedback Regulation) | ||||
| SHP (NR0B2) | Inhibits CYP7A1 transcription in the liver | Strong Upregulation | Upregulation (less pronounced than with CDC) | Cyp27a1/ApoE Double Knockout Mice[5] |
| FGF15 (murine) / FGF19 (human) | Inhibits CYP7A1 transcription from the intestine | Strong Upregulation | Upregulation (500-fold) | Cyp27a1/ApoE Double Knockout Mice[5] |
| Bile Acid Transport | ||||
| BSEP (ABCB11) | Efflux of bile acids from hepatocytes | Upregulation | Upregulation | Sandwich-Cultured Human Hepatocytes[6] |
| OSTα/β (SLC51A/B) | Basolateral efflux of bile acids from hepatocytes and enterocytes | Strong Upregulation (>2.5-fold for OSTα, >10-fold for OSTβ) | Upregulation (>5-fold for OSTβ) | Sandwich-Cultured Human Hepatocytes,[6] Cyp27a1/ApoE Double Knockout Mice[5] |
| NTCP (SLC10A1) | Uptake of bile acids into hepatocytes | Upregulation | No significant change | Cyp27a1/ApoE Double Knockout Mice[5] |
| Cholesterol Metabolism & Transport | ||||
| HMGCR | Rate-limiting enzyme in cholesterol synthesis | No significant change | Significant Downregulation | Cyp27a1/ApoE Double Knockout Mice[5] |
| LDLR | LDL cholesterol uptake | No significant change | Significant Downregulation | Cyp27a1/ApoE Double Knockout Mice[5] |
| ABCG5/8 | Efflux of cholesterol into bile | Upregulation | Strong Upregulation (>2-fold) | Cyp27a1/ApoE Double Knockout Mice[5] |
Signaling Pathways
The differential effects of CDC and CA on gene expression are governed by two principal FXR-mediated signaling pathways, originating in the liver and the intestine.
Hepatic FXR-SHP Signaling Pathway
In hepatocytes, activation of FXR by bile acids induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP then inhibits the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the transcription of the CYP7A1 and CYP8B1 genes.[7] This mechanism forms a negative feedback loop to control bile acid synthesis.
References
- 1. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Chenodeoxycholate and Synthetic FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation presents a promising therapeutic strategy for a range of metabolic and cholestatic liver diseases. This guide provides an objective comparison of the natural FXR agonist, sodium chenodeoxycholate (CDCA), with key synthetic FXR agonists, including Obeticholic Acid (OCA), Cilofexor, and Tropifexor, supported by experimental data.
Performance Comparison: Potency and Efficacy
The development of synthetic FXR agonists has been driven by the need for higher potency and improved pharmacological properties compared to the endogenous ligand, CDCA. The following tables summarize the quantitative data on the potency and efficacy of these compounds in activating FXR and modulating its target genes.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Agonist Type | EC50 (Half-Maximal Effective Concentration) | Relative Potency to CDCA |
| This compound (CDCA) | Natural (Endogenous) | ~10 - 17 µM[1] | 1x |
| Obeticholic Acid (OCA) | Synthetic (Steroidal) | ~99 - 130 nM[2] | ~100x more potent[3] |
| Cilofexor (GS-9674) | Synthetic (Non-steroidal) | ~43 nM[4] | ~230x more potent |
| Tropifexor (LJN452) | Synthetic (Non-steroidal) | ~0.2 nM[5] | ~50,000x more potent |
Table 2: Effects on FXR Target Gene Expression
| Agonist | Target Gene | Fold Induction/Repression | Experimental System |
| This compound (CDCA) | SHP | Significant induction | HepG2 cells[2] |
| CYP7A1 | ~60% repression | Mouse model[1][6] | |
| Obeticholic Acid (OCA) | SHP | 6.4-fold induction | Sandwich-cultured human hepatocytes[3] |
| BSEP | 6.4-fold induction | Sandwich-cultured human hepatocytes[3] | |
| OSTα | 6.4-fold induction | Sandwich-cultured human hepatocytes[3] | |
| OSTβ | 42.9-fold induction | Sandwich-cultured human hepatocytes[3] | |
| Cilofexor | FGF19 | Dose-dependent increase | Healthy volunteers[7][8] |
| C4 | -55.3% change from baseline | Patients with PSC[9] | |
| Tropifexor | SHP | ~6-fold induction (liver) | Rodent model[10] |
| BSEP | Significant induction | Rodent model[10] | |
| FGF15 (mouse homolog of FGF19) | Potent induction (ileum) | Rodent model[10] |
Signaling Pathways and Experimental Workflows
The activation of FXR by both natural and synthetic agonists triggers a cascade of molecular events that regulate metabolic pathways. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating FXR agonists.
References
- 1. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide: Cross-Reactivity of Sodium Chenodeoxycholate in Immunoassays
This guide provides a comparative analysis of the cross-reactivity of sodium chenodeoxycholate in various immunoassay formats. Understanding the specificity of immunoassays for chenodeoxycholic acid (CDCA) is critical for researchers, scientists, and drug development professionals to ensure accurate quantification and avoid misinterpretation of results. This document presents quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection and application of appropriate immunoassays for CDCA measurement.
Cross-Reactivity of Anti-Chenodeoxycholic Acid Monoclonal Antibody in an Indirect Competitive ELISA (icELISA)
An indirect competitive ELISA (icELISA) was developed for the detection of chenodeoxycholic acid. The specificity of the monoclonal antibody used in this assay was evaluated by determining its cross-reactivity with other structurally related bile acids.
Data Presentation: Cross-Reactivity of Structurally Related Bile Acids
The following table summarizes the cross-reactivity of various bile acids with the anti-CDCA monoclonal antibody in the icELISA. The cross-reactivity is expressed as a percentage relative to chenodeoxycholic acid.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Chenodeoxycholic acid (CDCA) | 3α,7α-dihydroxy-5β-cholan-24-oic acid | 100 |
| Cholic acid (CA) | 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid | 1.2 |
| Deoxycholic acid (DCA) | 3α,12α-dihydroxy-5β-cholan-24-oic acid | 0.8 |
| Ursodeoxycholic acid (UDCA) | 3α,7β-dihydroxy-5β-cholan-24-oic acid | < 0.1 |
| Lithocholic acid (LCA) | 3α-hydroxy-5β-cholan-24-oic acid | < 0.1 |
| Hyocholic acid (HCA) | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | < 0.1 |
| Hyodeoxycholic acid (HDCA) | 3α,6α-dihydroxy-5β-cholan-24-oic acid | < 0.1 |
Data sourced from a study on the development of an enzyme-linked immunosorbent assay for chenodeoxycholic acid.[1][2]
Experimental Protocols
Indirect Competitive ELISA (icELISA) for Chenodeoxycholic Acid
This protocol describes the methodology used to determine the cross-reactivity of the anti-CDCA monoclonal antibody.
1. Reagents and Materials:
-
Chenodeoxycholic acid (CDCA) and other bile acid standards
-
Anti-CDCA monoclonal antibody
-
CDCA-ovalbumin (CDCA-OVA) conjugate for coating
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase)
-
Phosphate-Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
2. Assay Procedure:
-
Coating: Microtiter plates were coated with 100 µL/well of CDCA-OVA conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with PBST.
-
Blocking: 200 µL/well of blocking buffer was added and incubated for 2 hours at 37°C to block non-specific binding sites.
-
Washing: Plates were washed three times with PBST.
-
Competitive Reaction: 50 µL of varying concentrations of CDCA standard or competing bile acids and 50 µL of anti-CDCA monoclonal antibody (at a predetermined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL/well of goat anti-mouse IgG-HRP conjugate (at an optimal dilution) was added and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with PBST.
-
Substrate Development: 100 µL/well of TMB substrate solution was added and incubated in the dark for 15 minutes at 37°C.
-
Stopping Reaction: The reaction was stopped by adding 50 µL/well of stop solution.
-
Absorbance Measurement: The optical density was measured at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity: The cross-reactivity (CR) was calculated using the following formula: CR (%) = (IC₅₀ of CDCA / IC₅₀ of competing bile acid) x 100 Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Commercial Immunoassay Kits for Chenodeoxycholic Acid
Several commercial ELISA kits are available for the quantification of chenodeoxycholic acid. These kits are typically based on the competitive ELISA format.
Cell Biolabs, Inc. - Chenodeoxycholic Acid ELISA Kit
This kit is a competitive ELISA designed for the detection and quantitation of chenodeoxycholic acid in plasma, serum, feces, or lysates.[3]
-
Assay Principle: The assay is a competitive ELISA where the unknown sample is added to a plate pre-adsorbed with a chenodeoxycholic acid conjugate. An anti-chenodeoxycholic acid antibody is then added, followed by a HRP-conjugated secondary antibody.[3]
-
Specificity: The manufacturer's data indicates that the kit has high specificity for chenodeoxycholic acid, but quantitative cross-reactivity data with a panel of other bile acids is not provided in the product documentation.
MyBioSource - Mouse Chenodeoxycholic Acid ELISA Kit
This is a competitive ELISA kit for the quantitative determination of mouse chenodeoxycholic acid in serum, plasma, and other biological fluids.
-
Assay Principle: This kit also utilizes a competitive binding immunoassay format.
-
Specificity: The product description states that there is no significant cross-reactivity or interference between chenodeoxycholic acid and its analogues, though specific percentage values are not detailed.[4]
Logical Relationship of Cross-Reactivity in Immunoassays
The following diagram illustrates the principle of cross-reactivity in a competitive immunoassay for chenodeoxycholic acid.
Caption: Competitive binding in a CDCA immunoassay.
Experimental Workflow for Cross-Reactivity Assessment
The workflow for assessing the cross-reactivity of an immunoassay for chenodeoxycholic acid is depicted below.
Caption: Workflow for immunoassay cross-reactivity testing.
References
- 1. Development of an enzyme-linked immunosorbent assay for chenodeoxycholic acid using an anti-chenodeoxycholic acid monoclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of an enzyme-linked immunosorbent assay for chenodeoxycholic acid using an anti-chenodeoxycholic acid monoclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 4. mybiosource.com [mybiosource.com]
A Comparative Guide to Validated HPLC Methods for Accurate Sodium Chenodeoxycholate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sodium chenodeoxycholate is crucial for various applications, from pharmaceutical quality control to metabolic research. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of validated HPLC methods, presenting their performance data and detailed experimental protocols to aid in the selection of the most suitable method for specific analytical needs.
Comparative Analysis of HPLC Method Performance
The selection of an HPLC method is a critical decision that impacts the reliability and efficiency of this compound quantification. The following table summarizes the key performance parameters of different validated HPLC methods, offering a clear comparison of their capabilities.
| Parameter | Method 1: Reversed-Phase HPLC with UV Detection | Method 2: Reversed-Phase HPLC with Mass Spectrometry (MS) Detection | Method 3: Ion-Pair Reversed-Phase HPLC with UV Detection |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | C18 or specialized bile acid columns (e.g., 100 mm x 2.1 mm, 2.7 µm)[2] | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 50:50, v/v), pH 2.3[1] | Acetonitrile/Methanol gradient with Ammonium Acetate buffer[2] | Methanol:Water with an ion-pairing agent (e.g., Tetrabutylammonium phosphate) |
| Detection | UV at 210 nm[1] | Electrospray Ionization (ESI) in negative mode[2] | UV at 200-210 nm |
| Linearity (r²) | > 0.999 | > 0.999[3] | > 0.998 |
| Limit of Detection (LOD) | 0.83 µg/mL for Chenodeoxycholic Acid[1] | 1-6 nM | Lower µg/mL range |
| Limit of Quantification (LOQ) | 2.52 µg/mL for Chenodeoxycholic Acid[1] | 3-18 nM | Lower µg/mL range |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 15% (at LLOQ) | < 3% |
| Run Time | < 15 minutes | < 10 minutes[2][4] | 15-20 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments cited in this guide.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a widely accessible and cost-effective approach for the quantification of this compound in pharmaceutical dosage forms.[1]
1. Standard Solution Preparation:
- Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
2. Sample Preparation:
- For solid dosage forms, grind tablets into a fine powder.
- Accurately weigh a portion of the powder equivalent to a specific amount of chenodeoxycholic acid and transfer it to a volumetric flask.
- Add the mobile phase, sonicate to dissolve, and then dilute to the mark.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 100 mM, pH 2.3) in a 50:50 (v/v) ratio.[1]
- Flow Rate: 2.0 mL/min.[1]
- Detection: UV at 210 nm.[1]
- Injection Volume: 20 µL.
4. Validation Parameters:
- Linearity: Analyze the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard.
- Precision: Analyze multiple preparations of the same sample on the same day (intra-day) and on different days (inter-day).
Method 2: Reversed-Phase HPLC with Mass Spectrometry (MS) Detection
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is often preferred.
1. Standard and Sample Preparation:
- Similar to the HPLC-UV method, but often requires a protein precipitation step (e.g., with acetonitrile or methanol) for biological samples, followed by centrifugation and filtration.
2. Chromatographic Conditions:
- Column: A C18 or a specialized column for bile acid analysis, such as a Biphenyl or FluoroPhenyl column, can provide improved separation of isomers.[2]
- Mobile Phase: Typically involves a gradient elution using a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate).[2]
- Flow Rate: 0.5 mL/min.[2]
- Column Temperature: 50–60°C.[2]
3. Mass Spectrometry Conditions:
- Ionization: Electrospray Ionization (ESI) in negative mode is commonly used for bile acids.[2]
- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved in HPLC method validation and selection, the following diagrams are provided.
Caption: General workflow for HPLC method validation.
Caption: Decision tree for selecting an appropriate HPLC method.
References
Comparative Analysis of Sodium Chenodeoxycholate's Effects on Different Cell Lines
A comprehensive examination of the cytotoxic and apoptotic effects of sodium chenodeoxycholate across various cancer cell lines reveals a nuanced, cell-type dependent response. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this bile acid's impact on cell viability, proliferation, and the underlying signaling pathways.
This compound (CDC), a primary bile acid, has been shown to exert dual effects on cancer cells, promoting proliferation at lower concentrations and inducing apoptosis, a form of programmed cell death, at higher concentrations. The precise mechanisms and effective concentrations vary significantly among different cell lines, underscoring the importance of a comparative analysis for targeted therapeutic development.
Cytotoxic and Apoptotic Effects: A Comparative Overview
In contrast to its pro-apoptotic role in colon cancer cells, a conjugated form of chenodeoxycholate, glycochenodeoxycholate (GCDC), has been shown to promote chemoresistance in human liver cancer cells (HepG2). This effect is mediated through the activation of the anti-apoptotic protein Bcl-2 via the ERK1/2 signaling pathway. This highlights the complexity of bile acid signaling and the potential for different outcomes depending on the cell type and the specific form of the bile acid.
The following table summarizes the observed effects of this compound and its conjugate on different cancer cell lines.
| Cell Line | Cancer Type | Effect of Chenodeoxycholate/Glycochenodeoxycholate | Key Signaling Molecules Involved |
| BCS-TC2 | Colon Adenocarcinoma | Induces apoptosis | Increased ROS, Caspase-9 activation, Caspase-3 activation, Bax activation, Bcl-2 cleavage[2] |
| HepG2 | Hepatocellular Carcinoma | Glycochenodeoxycholate promotes chemoresistance | ERK1/2 activation, Bcl-2 phosphorylation |
Signaling Pathways Modulated by this compound
The molecular mechanisms underlying the cellular effects of this compound are intricate and appear to be cell-context specific.
Intrinsic Apoptosis Pathway in Colon Cancer Cells
In colon adenocarcinoma cells (BCS-TC2), chenodeoxycholate triggers the intrinsic apoptosis pathway.[2] This process is initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial stress.[2] The subsequent loss of mitochondrial membrane potential results in the release of pro-apoptotic factors into the cytoplasm.[2] This cascade of events includes the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3.[2] The activation of Bax and cleavage of the anti-apoptotic protein Bcl-2 further amplify the apoptotic signal.[2]
Pro-survival Pathway in Liver Cancer Cells
Conversely, in hepatocellular carcinoma cells (HepG2), the conjugated form, glycochenodeoxycholate, activates a pro-survival signaling pathway. This involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2). Activated ERK1/2 then phosphorylates the anti-apoptotic protein Bcl-2, enhancing its function and thereby promoting resistance to chemotherapy.
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of this compound's effects on cell lines. Specific parameters such as cell seeding density, treatment concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Culture and Treatment
This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., BCS-TC2, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Solvent for stock solution (e.g., DMSO or sterile PBS)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks or multi-well plates for experiments.
-
Seeding for Experiments: Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density and allow them to adhere for 24 hours.
-
Preparation of Treatment: Prepare a stock solution of this compound in an appropriate solvent. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.[3][4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][4]
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently by pipetting up and down.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, such as the key markers of apoptosis.
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression of apoptosis markers between different treatment groups.
References
- 1. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
Specificity of Sodium Chenodeoxycholate as an FXR Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has made it a promising therapeutic target for a variety of diseases, including cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). Sodium chenodeoxycholate (CDCA), a primary bile acid, is the most potent endogenous ligand for FXR. However, its therapeutic use is tempered by limited potency and potential off-target effects. This guide provides a comprehensive comparison of this compound with key synthetic FXR agonists, Obeticholic Acid (OCA) and GW4064, supported by experimental data to assess their specificity and performance as FXR ligands.
Ligand Potency and Efficacy: A Quantitative Comparison
The potency of an FXR ligand is a critical determinant of its therapeutic potential. The half-maximal effective concentration (EC50) is a standard measure of a ligand's potency in activating a receptor. The following table summarizes the reported EC50 values for the activation of FXR by this compound and its synthetic counterparts in various in vitro assays.
| Ligand | Assay Type | Cell Line/System | EC50 | Reference |
| This compound (CDCA) | Transactivation Assay | HepG2 cells | ~10-50 µM | [1][2] |
| Cell-free Coactivator Recruitment | In vitro | ~10 µM | [1] | |
| Obeticholic Acid (OCA) | Transactivation Assay | HepG2 cells | ~100-600 nM | [1][2][3] |
| Cell-free Coactivator Recruitment | In vitro | ~100 nM | [2] | |
| GW4064 | Transactivation Assay | HEK293T cells | ~65-150 nM | [4][5] |
| Cell-free Coactivator Recruitment | In vitro | ~15-70 nM | [4][6] |
Note: EC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
As the data indicates, the synthetic agonists OCA and GW4064 are significantly more potent than the endogenous ligand CDCA, with OCA being approximately 100-fold more potent than CDCA in activating FXR.[2][7]
Specificity and Off-Target Effects
An ideal therapeutic ligand should exhibit high specificity for its target receptor to minimize unintended side effects. Here, we compare the known off-target activities of this compound, obeticholic acid, and GW4064.
| Ligand | Off-Target(s) | Effect | Reported EC50/IC50 | Reference |
| This compound (CDCA) | Takeda G protein-coupled receptor 5 (TGR5) | Agonist | Potency order: LCA > DCA > CDCA | [8] |
| Obeticholic Acid (OCA) | TGR5 | Limited to no activity | >15 µM | [3][9] |
| GW4064 | Histamine H1 Receptor (H1R) | Agonist | ~0.32 - 9.76 µM | [4][10] |
| Histamine H2 Receptor (H2R) | Inverse Agonist | ~0.78 - 3.8 µM | [11] | |
| Histamine H4 Receptor (H4R) | Agonist | - | ||
| Multiple other GPCRs | Modulation | - |
While CDCA is a physiological activator of both FXR and TGR5, OCA was designed to be a selective FXR agonist with minimal TGR5 activity.[3][9] In contrast, the widely used research tool GW4064 has been shown to have significant off-target effects on histamine receptors and other G protein-coupled receptors (GPCRs), which can confound the interpretation of experimental results.[4]
Experimental Protocols
Accurate assessment of ligand specificity and potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to characterize FXR ligands.
FXR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate FXR and drive the expression of a reporter gene (luciferase).
Principle: Cells are transiently transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene under the control of an FXR-responsive promoter element (FXRE). Ligand binding to FXR induces a conformational change, leading to the recruitment of coactivators and transcriptional activation of the luciferase gene. The resulting luminescence is proportional to the degree of FXR activation.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed 2 x 10^4 cells per well in a 96-well white, opaque plate and incubate overnight at 37°C and 5% CO2.
-
-
Transfection:
-
On the following day, at 70-80% confluency, co-transfect the cells with an FXR expression vector and an FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. An internal control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Ligand Treatment:
-
After 4-6 hours of transfection, replace the transfection medium with fresh culture medium containing serial dilutions of the test compounds (e.g., CDCA, OCA, GW4064) or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the ligands, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer and a luciferase assay substrate.
-
If an internal control is used, measure its activity (e.g., Renilla luciferase) to normalize the firefly luciferase readings.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase units of the treated wells by that of the vehicle control.
-
Plot the fold induction against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between FXR and a coactivator peptide.
Principle: The assay utilizes a GST-tagged FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide (e.g., SRC-1). A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescently labeled coactivator peptide acts as the FRET acceptor. In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its binding to the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the extent of coactivator recruitment.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the test compounds in the assay buffer.
-
Prepare a 2X mixture of GST-FXR-LBD and the terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare a 2X solution of the fluorescently labeled coactivator peptide in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X test compound solution to the assay wells.
-
Add 5 µL of the 2X GST-FXR-LBD/anti-GST antibody mixture to the wells.
-
Add 10 µL of the 2X fluorescently labeled coactivator peptide solution to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for the acceptor fluorophore).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FXR activation and the experimental procedures used to study them can aid in understanding the specificity of these ligands.
FXR Signaling Pathway
Activation of FXR by a ligand initiates a cascade of events that regulate gene expression. The following diagram illustrates the canonical FXR signaling pathway.
References
- 1. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Testing Obeticholic Acid for Familial Adenomatous Polyposis | Division of Cancer Prevention [prevention.cancer.gov]
- 9. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 | MDPI [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bile Acids on Cholesterol Solubilization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential effects of various bile acids on cholesterol solubilization is paramount for advancing research in areas such as gallstone dissolution, drug delivery, and lipid metabolism. This guide provides a side-by-side comparison of the cholesterol-solubilizing capacities of common bile acids, supported by experimental data and detailed methodologies.
Introduction to Bile Acids and Cholesterol Solubilization
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. Their primary function in the gastrointestinal tract is to facilitate the digestion and absorption of dietary lipids, including cholesterol, by forming mixed micelles. The efficiency of cholesterol solubilization is critically dependent on the specific type of bile acid, its concentration, and its conjugation state (either with glycine or taurine). The hydrophilic-hydrophobic balance of a bile acid is a key determinant of its ability to form micelles and subsequently solubilize cholesterol.
Side-by-Side Comparison of Cholesterol Solubilization by Different Bile Acids
The ability of different bile acids to solubilize cholesterol varies significantly. This variation is largely attributed to their unique molecular structures, which influence their detergency and micelle-forming properties. The following table summarizes the relative cholesterol-solubilizing capacities of key bile acids based on available experimental data.
| Bile Acid | Conjugate | Relative Cholesterol Solubilization Capacity | Key Findings |
| Cholic Acid (CA) | Taurocholate (TC) | High | Taurocholate is a potent solubilizer of cholesterol. In vivo studies have shown that cholic acid feeding leads to high rates of cholesterol absorption, indicative of efficient micellar solubilization.[1] |
| Chenodeoxycholic Acid (CDCA) | Taurochenodeoxycholate (TCDC) | Very High | Taurochenodeoxycholate consistently demonstrates a higher capacity to solubilize cholesterol compared to taurocholate.[1][2] This is attributed to its greater hydrophobicity. |
| Ursodeoxycholic Acid (UDCA) | Tauroursodeoxycholate (TUDC) | Low | Tauroursodeoxycholate exhibits the poorest detergent properties for solubilizing cholesterol.[1] Feeding with ursodeoxycholic acid results in the lowest levels of cholesterol absorption.[1] |
| Deoxycholic Acid (DCA) | Taurodeoxycholate (TDC) | High | Deoxycholic acid, a secondary bile acid, is also an effective cholesterol solubilizer. |
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to assess cholesterol solubilization. Below are detailed protocols for two common methods.
Micellar Cholesterol Solubility Assay
This in vitro method directly measures the amount of cholesterol that can be solubilized by a specific bile acid at a given concentration.
Protocol:
-
Preparation of Bile Acid Solutions: Prepare solutions of the bile acid to be tested (e.g., taurocholic acid, taurochenodeoxycholic acid) at a specific concentration (e.g., 10 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Excess Cholesterol: Add an excess amount of crystalline cholesterol to the bile acid solutions.
-
Equilibration: Incubate the mixtures at a constant temperature (e.g., 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Cholesterol: Centrifuge the samples at high speed to pellet the undissolved cholesterol.
-
Quantification of Solubilized Cholesterol: Carefully collect the supernatant, which contains the micellar-solubilized cholesterol. The cholesterol concentration in the supernatant is then determined using a standard cholesterol assay kit.
Rotating Disk Method for Cholesterol Dissolution
This method measures the rate at which solid cholesterol dissolves in a bile acid solution, providing insights into the dynamics of solubilization.
Protocol:
-
Preparation of Cholesterol Disks: Prepare a compressed disk of crystalline cholesterol with a defined surface area.
-
Dissolution Apparatus Setup: Mount the cholesterol disk onto a rotating shaft and immerse it in a vessel containing the bile acid solution of interest, maintained at a constant temperature.
-
Rotation and Sampling: Rotate the disk at a constant speed to ensure controlled hydrodynamics. At specific time intervals, withdraw aliquots of the dissolution medium.
-
Cholesterol Quantification: Measure the concentration of dissolved cholesterol in the collected samples using an appropriate analytical method (e.g., HPLC or a colorimetric assay).
-
Calculation of Dissolution Rate: The dissolution rate is calculated from the slope of the concentration versus time plot and is typically expressed as the amount of cholesterol dissolved per unit area per unit time.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for a micellar cholesterol solubility assay.
The Role of Hydrophobicity in Cholesterol Solubilization
The efficiency of cholesterol solubilization by bile acids is strongly correlated with their hydrophobicity. More hydrophobic bile acids, such as chenodeoxycholic acid and deoxycholic acid, are generally more effective at forming mixed micelles that can accommodate cholesterol molecules. In contrast, more hydrophilic bile acids, like ursodeoxycholic acid, are less effective cholesterol solubilizers. This relationship can be visualized as a logical flow.
Conclusion
The selection of a bile acid for experimental or therapeutic purposes should be guided by its inherent cholesterol-solubilizing capacity. Chenodeoxycholic acid and cholic acid are potent solubilizers, while ursodeoxycholic acid is notably less effective. This comparative guide, with its summarized data and detailed protocols, serves as a valuable resource for researchers in the field of lipid biochemistry and drug development. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing cholesterol solubilization by bile acids.
References
- 1. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the release of cholesterol from taurocholate versus taurochenodeoxycholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sodium Chenodeoxycholate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of sodium chenodeoxycholate, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. If handling the powder form, a dust mask or respirator is recommended to prevent inhalation.[1] In the event of a spill, prevent the powder from spreading or entering drains, and carefully sweep or vacuum the material into a labeled, sealed container for disposal.[1]
Disposal Protocol: A Step-by-Step Approach
The primary directive for the disposal of this compound is to treat it as a hazardous waste and to adhere to all federal, state, and local regulations.[2]
-
Waste Collection : Collect waste this compound in its original container or a suitable, well-sealed, and clearly labeled waste container. Do not mix it with other chemical waste to avoid unintended reactions.[1] The container must be in good condition, free of leaks, and made of a material compatible with the chemical.[3]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound." Include relevant hazard pictograms and the contact details of the generating laboratory.[4]
-
Storage in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory.[5][6] This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[5][6]
-
Arrange for Professional Disposal : The disposal of this compound must be conducted through a licensed and authorized waste management company.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent, such as water.[3][4] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the label on the container should be defaced, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[3][4]
Quantitative Data and Hazard Profile
While specific quantitative limits for disposal are determined by local regulations, the hazard profile of this compound underscores the need for careful handling and disposal.
| Hazard Information | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][8] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | |
| GHS Precautionary Statements | P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vumc.org [vumc.org]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. This compound | C24H39NaO4 | CID 23696998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Chenodeoxycholate
Essential safety protocols and operational guidelines for the secure handling and disposal of Sodium chenodeoxycholate in a laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications |
| Respiratory | Dust respirator | Follow local and national regulations for respirator use. |
| Hands | Protective gloves | Inspect gloves for integrity before each use. |
| Eyes | Safety glasses or goggles | Use tightly fitting safety goggles. A face shield may be necessary in situations with a higher risk of splashing. |
| Skin & Body | Protective clothing | Long-sleeved clothing is recommended.[1] Consider a full protective suit depending on the scale of work. |
| Protective boots | Required when the situation demands. |
Operational Plan: From Preparation to Cleanup
A systematic workflow is essential to minimize risks. The following diagram illustrates the key stages of working with this compound, from initial preparation to final disposal.
Caption: Workflow for safely handling this compound.
Experimental Protocol: Preparing a this compound Solution
-
Preparation and Weighing:
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weigh the desired amount of solid this compound in a fume hood to avoid inhalation of any dust particles.
-
Use a clean, dry spatula and weighing paper. Never return excess chemical to the original container.
-
-
Dissolving the Compound:
-
Transfer the weighed solid into an appropriate glass container.
-
Add the desired solvent (e.g., water) to the container.
-
Gently agitate the solution until the solid is completely dissolved.
-
Immediate Safety Information: Spill and Disposal Plans
Accidents can happen. Being prepared with a clear and concise spill and disposal plan is critical.
Spill Management: A Step-by-Step Guide
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
| Spill Size | Action |
| Minor Spill (Solid) | 1. Wear appropriate PPE. 2. Gently sweep the solid material to avoid creating dust. 3. Collect the swept material into a sealed, labeled container for disposal. 4. Clean the spill area with a damp cloth. |
| Minor Spill (Liquid) | 1. Wear appropriate PPE. 2. Cover the spill with an absorbent material (e.g., absorbent pads, sand, or vermiculite). 3. Once absorbed, collect the material into a sealed, labeled container for disposal. 4. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and the designated safety officer. 3. If safe to do so, increase ventilation in the area. 4. Follow your institution's specific procedures for major chemical spills. |
A well-stocked spill kit is essential for a prompt response. Your kit should include:
-
Appropriate PPE (gloves, goggles, respirator)
-
Absorbent materials (pads, sand, etc.)
-
Bags for waste disposal
-
Scoop and dustpan
-
Cleaning supplies (soap, water, cloths)
Decontamination Protocol
After handling this compound or cleaning a spill, it is crucial to decontaminate all surfaces and equipment.
-
Surface Decontamination:
-
Wipe down all work surfaces (benchtops, fume hood) with a suitable disinfectant or a 10% bleach solution.
-
If using bleach, follow with a rinse of water to prevent corrosion of stainless steel surfaces.
-
-
Equipment Decontamination:
-
Thoroughly wash all glassware and equipment that came into contact with the chemical using soap and water.
-
Rinse with deionized water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound waste is a critical final step.
Caption: Disposal pathways for this compound waste.
-
Solid Waste: Collect all solid waste, including unused product and contaminated spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other chemical waste.
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste container.
All waste containing this compound must be disposed of through a licensed waste management company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
